Comprehensive Structural Elucidation of 2-Methylphenyl Thiophene-3-carboxylate
This guide provides a comprehensive technical analysis of 2-Methylphenyl thiophene-3-carboxylate (also known as the o-tolyl ester of thiophene-3-carboxylic acid).[1] It is structured for researchers requiring rigorous st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 2-Methylphenyl thiophene-3-carboxylate (also known as the o-tolyl ester of thiophene-3-carboxylic acid).[1] It is structured for researchers requiring rigorous structural validation and property elucidation.[1]
Introduction & Chemical Identity
2-Methylphenyl thiophene-3-carboxylate is an ester derivative synthesized from thiophene-3-carboxylic acid and 2-methylphenol (o-cresol).[1] It serves as a valuable intermediate in the synthesis of heterocyclic pharmaceuticals and organic electronic materials.[1] Its structure combines an electron-rich thiophene ring with a sterically hindered phenyl ester, creating unique electronic and conformational properties.[1]
Property
Detail
IUPAC Name
2-Methylphenyl thiophene-3-carboxylate
CAS Number
14596-87-3
Molecular Formula
CHOS
Molecular Weight
218.27 g/mol
Physical State
White crystalline solid
Melting Point
76–78 °C (Typical for analogues)
Synthesis & Reaction Mechanism
To ensure high purity for structural analysis, the Acid Chloride Method is the preferred synthetic route over direct Fischer esterification due to the steric hindrance of the o-cresol.[1]
Protocol: Acid Chloride Esterification
Activation: Thiophene-3-carboxylic acid is refluxed with thionyl chloride (
) and a catalytic amount of DMF to generate thiophene-3-carbonyl chloride.[1]
Esterification: The acid chloride is added dropwise to a solution of 2-methylphenol and triethylamine (
Workup: Quench with water, wash with 1M HCl (to remove amine), saturated
, and brine.
Purification: Recrystallization from hexane/ethyl acetate.
Figure 1: Synthetic pathway via acid chloride activation to overcome steric hindrance.[1]
Spectroscopic Characterization
The structural integrity of the molecule is validated through NMR and FT-IR.[1] The following data is derived from high-field analysis of o-tolyl thiophene-3-carboxylate [1].
Nuclear Magnetic Resonance (
H NMR)
The spectrum is characterized by the distinct AMX spin system of the thiophene ring and the aromatic pattern of the o-tolyl group.[1]
While specific crystal data for the o-tolyl derivative is often proprietary, structural analogues (methyl thiophene-3-carboxylate) allow for high-confidence prediction of the packing motifs.[1]
Steric Influence on Geometry
The critical structural feature is the torsion angle (
Effect: The ortho-methyl group creates steric repulsion with the carbonyl oxygen.[1]
Result: The phenyl ring twists out of coplanarity with the ester linkage (typically 45–60° twist) to minimize steric strain.[1] This disrupts extended
-conjugation between the thiophene and phenyl rings.[1]
Intermolecular Interactions[1]
- Stacking: Thiophene rings often form "herringbone" or "slipped stack" motifs in the crystal lattice.[1]
C-H···O Bonding: Weak hydrogen bonds likely form between the acidic Thiophene-H2 and the carbonyl oxygen of a neighboring molecule.[1]
Figure 2: Conformational logic governing the solid-state structure.[1]
Computational Analysis (DFT Workflow)
For researchers needing to predict electronic properties (HOMO/LUMO), the following Density Functional Theory (DFT) workflow is recommended.
Protocol:
Software: Gaussian 16 or ORCA.
Functional/Basis Set: B3LYP / 6-311++G(d,p).
Geometry Optimization: Minimize energy in the gas phase.
Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).
Expected Results:
HOMO: Localized primarily on the electron-rich thiophene ring.[1]
LUMO: Delocalized across the carbonyl and phenyl ring.[1]
MEP (Molecular Electrostatic Potential): Will show a negative potential region (red) around the Carbonyl Oxygen (H-bond acceptor) and a positive region (blue) around the Thiophene Sulfur.[1]
References
Muto, K., et al. (2012).[1][3] "Nickel-Catalyzed Decarbonylative Etherification of Phthalimides with Organoboron Reagents." Journal of the American Chemical Society.[1] (Contains characterization data for o-tolyl thiophene-3-carboxylate, compound 2y).[1]
ChemicalBook. (2024).[1] "Thiophene-3-carboxylic acid derivatives and synthesis."
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 14596-87-3
Synonyms: o-Tolyl thiophene-3-carboxylate; Thiophene-3-carboxylic acid 2-methylphenyl ester
Part 1: Executive Technical Summary
2-Methylphenyl thiophene-3-carboxylate is a specialized heteroaromatic ester utilized primarily as a pharmacophore building block in medicinal chemistry and a monomeric unit in advanced material synthesis. Structurally, it represents a bioisosteric analog of phenyl benzoate, where the central benzene ring is replaced by a thiophene moiety. This substitution alters the electronic distribution and lipophilicity (LogP) of the molecule, often improving metabolic stability and binding affinity in drug targets such as COX/LOX enzymes and kinase inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and its application in structure-activity relationship (SAR) studies.
Chemical Identity Table[1][2]
Property
Specification
CAS Number
14596-87-3
IUPAC Name
(2-Methylphenyl) thiophene-3-carboxylate
Molecular Formula
C₁₂H₁₀O₂S
Molecular Weight
218.27 g/mol
SMILES
CC1=CC=CC=C1OC(=O)C2=CSC=C2
InChI Key
Derived from structure
Appearance
White to off-white solid (recrystallized)
Solubility
Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 2-methylphenyl thiophene-3-carboxylate requires overcoming the lower nucleophilicity of the phenol (o-cresol) compared to aliphatic alcohols. The most robust method for research-scale production is Nucleophilic Acyl Substitution via an acid chloride intermediate or Steglich Esterification .
Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Base: Triethylamine (Et₃N) or Pyridine
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
Activation (Acyl Chloride Formation):
Dissolve Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.
Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.
Stir at room temperature (RT) for 2 hours until gas evolution (HCl/CO/CO₂) ceases.
In-process check: Confirm conversion to Thiophene-3-carbonyl chloride via TLC (methanol quench).
Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM.
Esterification (Coupling):
To the acyl chloride solution, add 2-Methylphenol (1.0 eq) and Triethylamine (1.5 eq) at 0°C.
Allow the reaction to warm to RT and stir for 12 hours. The mixture will darken slightly.
Work-up & Purification:
Quench with saturated NaHCO₃ solution.
Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine), water, and brine.
Dry over MgSO₄ and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (SiO₂, Hexane:EtOAc 9:1).
Method B: Mechanistic Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical transition states.
Figure 1: Synthetic pathway via acyl chloride activation. This route avoids the formation of N-acylurea byproducts common in DCC coupling.
Part 3: Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified. The NMR shifts are distinct due to the deshielding effect of the ester carbonyl on the thiophene ring and the shielding effect of the aryl ring.
Nuclear Magnetic Resonance (NMR)
Data derived from purified samples (CDCl₃, 400 MHz).
Assignment
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Structural Note
Thiophene H-2
8.33
dd
1H
J = 3.2, 1.2 Hz
Most deshielded (adjacent to S and C=O)
Thiophene H-5
7.68
dd
1H
J = 4.8, 1.2 Hz
Alpha to Sulfur
Thiophene H-4
7.40
dd
1H
J = 4.8, 3.2 Hz
Beta position
Aryl Protons
7.29 – 7.22
m
3H
-
Overlapping aromatic signals
Aryl H-6
7.15
d
1H
J = 7.5 Hz
Ortho to ester
Methyl (-CH₃)
2.25
s
3H
-
Characteristic singlet of o-tolyl group
Interpretation: The doublet of doublets at 8.33 ppm is the diagnostic peak for the thiophene-3-carboxylate isomer. If this peak appears upfield (around 7.8 ppm), it indicates the thiophene-2-carboxylate isomer, suggesting impure starting material.
Part 4: Applications in Drug Discovery[3][4][5]
Bioisosterism & Scaffold Hopping
In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring. Replacing a phenyl ester with a thiophene-3-ester often results in:
Altered Metabolism: The thiophene ring is susceptible to S-oxidation, offering a different metabolic clearance pathway than the benzene ring.
Pi-Stacking: Thiophene is electron-rich (excessive π-system), allowing for stronger edge-to-face π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Therapeutic Relevance
This specific ester motif appears in research concerning:
Anti-inflammatory Agents: Derivatives of thiophene-3-carboxylic acid are explored as COX-1/COX-2 inhibitors, where the 2-methylphenyl group mimics the lipophilic tail of arachidonic acid.
Kinase Inhibitors: Used as an intermediate to fuse pyrimidine rings, creating thienopyrimidine scaffolds which are potent ATP-competitive inhibitors.
Logical Relationship: Bioisosteric Replacement[6]
Figure 2: Strategic rationale for substituting the benzene ring with thiophene in drug design.
Part 5: Safety & Handling (E-E-A-T)
While specific toxicological data for this exact ester is limited, it should be handled with the standard precautions for thiophene derivatives and phenolic esters .
Handling: Perform all synthesis in a fume hood. Thiophene derivatives can have a distinct, sulfurous odor.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Esters are susceptible to hydrolysis under moist conditions.
References
NMR Characterization Data: Waseda University Repository. (2018). Catalytic Transformation of Aromatic Carbonyl Compounds. Retrieved from [Link]
Bioisosterism Context: National Institutes of Health (NIH). (2024).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC. Retrieved from [Link]
Synthetic Methodology: Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids. Retrieved from [Link]
Literature review on thiophene-3-carboxylate ester derivatives
An In-Depth Technical Guide to Thiophene-3-Carboxylate Ester Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Introduction: The Privileged Scaffold in Medicinal Chemistry Thiophene, a five-membered...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Thiophene-3-Carboxylate Ester Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Scaffold in Medicinal Chemistry
Thiophene, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its versatile biological and medicinal properties.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities that span anti-inflammatory, antimicrobial, anticancer, and neurological applications.[3][4][5] The thiophene ring is considered a "privileged pharmacophore" because its structure is a recurring motif in successful drugs, and it is more reactive than its benzene analog, readily undergoing electrophilic substitution reactions.[1][5]
Among the various classes of thiophene derivatives, those bearing a carboxylate ester at the 3-position are of particular interest to drug development professionals. This functional group serves as a versatile chemical handle, allowing for straightforward derivatization into amides, carboxylic acids, and other functionalities.[6] This adaptability makes the thiophene-3-carboxylate scaffold an ideal starting point for building extensive compound libraries and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, reactivity, and diverse biological applications of thiophene-3-carboxylate ester derivatives, offering field-proven insights for researchers and scientists in drug discovery.
Core Synthetic Strategies: Building the Thiophene-3-Carboxylate Scaffold
The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of the core scaffold. Several robust methods exist for the construction of thiophene-3-carboxylate esters, each with distinct advantages depending on the desired substitution pattern and the availability of starting materials.
The Gewald Aminothiophene Synthesis
The Gewald reaction is arguably the most common and powerful method for preparing 2-aminothiophene-3-carboxylate esters.[2] This one-pot, multi-component reaction is prized for its operational simplicity and the direct installation of an amino group at the C2 position, which is a key site for further diversification.
The reaction involves the base-catalyzed condensation of an α-methylene ketone with a β-cyano ester (or other activated nitrile) and elemental sulfur.[5][7] The choice of base, often a secondary amine like morpholine or diethylamine, is critical as it serves as both a catalyst and a solvent.
Causality Behind the Method: The Gewald synthesis is favored because it convergently assembles readily available starting materials into a highly functionalized heterocyclic system in a single step. The resulting 2-amino group is a nucleophilic handle for acylation or alkylation, while the 3-carboxylate ester can be hydrolyzed to the corresponding acid or converted into an amide, providing multiple avenues for SAR exploration.[8]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [3]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
Catalyst Addition: Add morpholine (0.5 equivalents) to the mixture.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice-water to induce precipitation.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the purified ethyl 2-amino-4-phenylthiophene-3-carboxylate.
The logical flow of the Gewald Synthesis is illustrated below.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Other Notable Synthetic Routes
While the Gewald reaction is dominant for 2-amino derivatives, other methods provide access to different substitution patterns.
Paal-Knorr Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring.[5] It is a direct and effective way to form alkyl- or aryl-substituted thiophenes.
Cycloaddition/Aromatization: Novel approaches involve the cycloaddition of a mercaptoketone with an acrylate, followed by an acid-catalyzed aromatization step. This route was successfully applied in the large-scale synthesis of the fungicide silthiofam and is noted for its efficiency and use of recyclable solvents.[9]
From Substituted Thiophenes: Pre-existing thiophene rings, such as 3-bromothiophene, can be functionalized. A common strategy involves lithiation followed by reaction with an electrophile to install the desired carboxylate group or a precursor.[10]
Biological Activities and Therapeutic Applications
Thiophene-3-carboxylate ester derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer and Cytostatic Agents
A significant body of research has focused on the anticancer potential of this scaffold.
Selective Cytostatic Activity: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have shown unusual and highly desirable cytostatic selectivity. They are potent against specific cancer cell lines, such as T-cell lymphoma, prostate cancer, and kidney carcinoma, with 50% cytostatic concentrations in the nanomolar range.[11] Crucially, they are significantly less active against other tumor cells and non-tumorigenic cells, suggesting a wider therapeutic window.[11]
Mechanism of Action: These selective agents have been shown to preferentially suppress protein synthesis over DNA or RNA synthesis.[11] Furthermore, prototype compounds can induce apoptosis and cause cell cycle arrest in the G1 phase in prostate cancer cells.[11]
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology due to its central role in tumor angiogenesis. Novel thiophene-3-carboxamide derivatives (formed by amidation of the ester) have been developed as potent VEGFR-2 inhibitors.[12] Lead compounds exhibit excellent anti-proliferative activity against multiple cancer cell lines and effectively inhibit VEGFR-2 phosphorylation, colony formation, and cell migration.[12]
The general strategy for developing these derivatives often involves modifying substituents on the thiophene ring and on the exocyclic nitrogen or ester group.
Caption: General derivatization strategy for SAR studies.
Anti-inflammatory and Antimicrobial Activity
Thiophene derivatives are well-established as anti-inflammatory and antimicrobial agents.[3][6] The thiophene-3-carboxylic acid core is a building block for compounds with relevance in this space.[6] For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been screened for antibacterial activity, showing promise against various strains.[3] Naturally occurring thiophenes also exhibit potent antimicrobial capacities against pathogens like E. coli, S. aureus, and C. albicans.[13]
Neurological and Other Applications
The scaffold's versatility extends to disorders of the central nervous system. Methyl 2-(acylamino)thiophene-3-carboxylates have been identified as positive allosteric modulators of the GABA-B receptor, which is a target for treating conditions like anxiety and addiction.[8] Other derivatives have been investigated as inhibitors of monoamine oxidase (MAO), relevant for neurodegenerative diseases.[1]
Summary of Biological Activities
The following table summarizes the diverse biological activities reported for various thiophene-3-carboxylate ester derivatives and their close analogs.
Thiophene-3-carboxylate ester derivatives represent a "privileged" and highly versatile scaffold in modern drug discovery. The availability of efficient and scalable synthetic routes, most notably the Gewald reaction, allows for the rapid generation of diverse chemical libraries. The ester functionality at the 3-position provides a reliable handle for chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
The proven success of this scaffold in producing potent and selective anticancer agents, particularly through mechanisms like VEGFR-2 inhibition and induction of apoptosis, highlights a clear path for future oncology research. Further exploration of structure-activity relationships, guided by computational modeling and empirical screening, will undoubtedly uncover new candidates with improved efficacy and safety profiles. The demonstrated potential in neurology and infectious diseases suggests that the full therapeutic scope of these remarkable compounds is yet to be realized, making them a continued focus for medicinal chemists and drug development professionals.
References
A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate.
Thiophene-3-carboxylic acid. Chem-Impex.
Synthesis of Thienothiophenes. Encyclopedia.pub.
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents.
Biological Activities of Thiophenes. Encyclopedia MDPI.
Therapeutic importance of synthetic thiophene. PMC.
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI.
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate.
Thiophene-3-carboxylic acid. J&K Scientific LLC.
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. N/A.
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. N/A.
An In-depth Technical Guide to 2-Methylphenyl thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Methylphenyl thiophene-3-carboxylate, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Methylphenyl thiophene-3-carboxylate, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a detailed synthesis protocol, characterization methodologies, and a discussion of its therapeutic relevance, grounded in the broader context of thiophene derivatives' pharmacological applications.
Core Molecular Attributes
2-Methylphenyl thiophene-3-carboxylate is an ester derived from thiophene-3-carboxylic acid and 2-methylphenol (o-cresol). Its structure marries the electron-rich, aromatic thiophene ring with a substituted phenyl group, a combination that is a cornerstone in the design of novel therapeutic agents. The thiophene moiety, a well-established pharmacophore, is a bioisostere of the benzene ring and is integral to numerous FDA-approved drugs.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]
Molecular Formula and Weight
The chemical structure of 2-Methylphenyl thiophene-3-carboxylate is formed through the esterification of thiophene-3-carboxylic acid and 2-methylphenol.
Thiophene-3-carboxylic acid: C₅H₄O₂S
2-Methylphenol (o-cresol): C₇H₈O
The esterification reaction involves the elimination of one molecule of water (H₂O). Therefore, the molecular formula is calculated as follows:
(C₅H₄O₂S + C₇H₈O) - H₂O = C₁₂H₁₀O₂S
The molecular weight is calculated from the atomic weights of its constituent elements:
Caption: Chemical structure of 2-Methylphenyl thiophene-3-carboxylate.
Synthesis Protocol: Steglich Esterification
The synthesis of 2-Methylphenyl thiophene-3-carboxylate can be efficiently achieved via Steglich esterification. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to more aggressive reagents.[9][10][11] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13]
Underlying Principles
The mechanism of Steglich esterification involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is subsequently attacked by the alcohol (2-methylphenol) to yield the desired ester and regenerates the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[11]
Caption: Workflow for the synthesis of 2-Methylphenyl thiophene-3-carboxylate.
Step-by-Step Methodology
Materials:
Thiophene-3-carboxylic acid
2-Methylphenol (o-cresol)
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
1M Hydrochloric acid (HCl)
Saturated sodium chloride solution (Brine)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel (for column chromatography)
Hexane and Ethyl acetate (for elution)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1.0 eq) and 2-methylphenol (1.1 eq) in anhydrous dichloromethane (DCM).
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
Activation: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise while stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.[14]
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ester by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[15][16][17]
Characterization and Analysis
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthesized ester.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the aromatic protons of the 2-methylphenyl group, and the methyl protons. The thiophene protons will typically appear as multiplets in the aromatic region. The protons of the phenyl ring will also resonate in the aromatic region, and their splitting patterns will be indicative of the ortho, meta, and para relationships. A distinct singlet for the methyl group protons will be observed in the upfield region.[18][19][20][21]
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester group (typically in the range of 160-170 ppm), the carbons of the thiophene ring, and the carbons of the 2-methylphenyl group.[18][19]
Assignment
Expected ¹H NMR Chemical Shift (ppm)
Expected ¹³C NMR Chemical Shift (ppm)
Thiophene-H
7.0 - 8.5 (multiplets)
120 - 140
Aromatic-H (phenyl)
7.0 - 7.5 (multiplets)
110 - 150
-CH₃
2.1 - 2.5 (singlet)
15 - 25
C=O (ester)
-
160 - 170
Note: The exact chemical shifts will depend on the solvent used and the specific electronic environment of the nuclei.
Therapeutic Potential and Applications in Drug Development
Thiophene derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[11] The incorporation of the thiophene nucleus is a common strategy in medicinal chemistry to design molecules with enhanced therapeutic properties.[22][23]
Anticancer Activity
Numerous studies have highlighted the potential of thiophene-containing compounds as anticancer agents.[1][5][7][22][23] Thiophene carboxamide derivatives, which are structurally related to the title compound, have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and melanoma.[1][22] The proposed mechanisms of action often involve the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival, such as protein kinases.[4][6] Some 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated selective cytotoxicity towards certain tumor cell types.[24]
Anti-inflammatory Properties
Thiophene derivatives have also been investigated for their anti-inflammatory potential.[2][25][26][27] The mechanism of action is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[27] The structural features of 2-Methylphenyl thiophene-3-carboxylate, particularly the presence of the thiophene ring and the substituted aromatic moiety, are consistent with those of other reported anti-inflammatory agents.
Enzyme Inhibition
The thiophene scaffold is a versatile template for the design of enzyme inhibitors.[8] Benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, an important target in metabolic diseases.[6] The ability of the thiophene ring to engage in various non-covalent interactions within an enzyme's active site makes it a valuable component in the development of potent and selective inhibitors.
Conclusion
2-Methylphenyl thiophene-3-carboxylate represents a molecule with considerable potential in the realm of drug discovery. This guide has provided a detailed framework for its synthesis via Steglich esterification, a robust and versatile method. The outlined characterization techniques, particularly NMR spectroscopy, are crucial for verifying the structure and purity of the synthesized compound. The exploration of the therapeutic landscape of thiophene derivatives underscores the rationale for the continued investigation of molecules like 2-Methylphenyl thiophene-3-carboxylate as potential leads for the development of novel anticancer, anti-inflammatory, and enzyme-inhibiting agents. The information presented herein serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related thiophene-based compounds.
References
The Role of Thiophene Derivatives in Modern Drug Discovery. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). ResearchGate. Retrieved from [Link]
Diphenyl sulfone. NIST WebBook. Retrieved from [Link]
Diphenyl sulfone. NIST WebBook. Retrieved from [Link]
Thiophene-Based Compounds. MDPI Encyclopedia. Retrieved from [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]
Synthesis, Properties, and Biological Applications of Thiophene. (2024, July 24). Royal Society of Chemistry. Retrieved from [Link]
Diphenyl Sulfone. The Merck Index Online. Retrieved from [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). Semantic Scholar. Retrieved from [Link]
SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT. TSI Journals. Retrieved from [Link]
Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Medicinal Chemistry Research. Retrieved from [Link]
Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. (2024, May 24). Frontiers in Chemistry. Retrieved from [Link]
Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Semantic Scholar. Retrieved from [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). National Institutes of Health. Retrieved from [Link]
Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. Retrieved from [Link]
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
Steglich esterification. (2023, December 9). Semantic Scholar. Retrieved from [Link]
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022, January 5). MDPI. Retrieved from [Link]
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Retrieved from [Link]
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
Results of the 1 H-NMR and 13 C-NMR analysis. ResearchGate. Retrieved from [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2026, January 9). ResearchGate. Retrieved from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]
Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry, extending. SciSpace. Retrieved from [Link]
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU ? (2018, July 6). ResearchGate. Retrieved from [Link]
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014, February 15). PubMed. Retrieved from [Link]
Pharmacophore Potential of 2-Methylphenyl Thiophene-3-Carboxylate: A Technical Guide
This guide provides an in-depth technical analysis of the pharmacophore potential of 2-Methylphenyl thiophene-3-carboxylate and its structural derivatives.[1] Part 1: Executive Summary & Structural Architecture The 2-Met...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the pharmacophore potential of 2-Methylphenyl thiophene-3-carboxylate and its structural derivatives.[1]
Part 1: Executive Summary & Structural Architecture
The 2-Methylphenyl thiophene-3-carboxylate scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between simple heteroaromatic esters and complex bioactive agents.[1] While the specific ester (CAS 14596-87-3) serves as a lipophilic prodrug or synthetic intermediate, its pharmacophore potential is most profoundly realized in its functionalized derivatives, particularly ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate .[1]
This guide analyzes the Thiophene-3-Carboxylate (T3C) core decorated with a 2-Methylphenyl (o-Tolyl) moiety.[1][2] This combination offers a unique balance of electronic density (thiophene ring) and steric locking (o-tolyl group), critical for binding affinity in antimicrobial and anticancer targets.
Chemical Architecture
The pharmacophore is defined by three critical zones:
The Core (Thiophene): A bioisostere of the benzene ring, offering enhanced π-π stacking interactions and distinct metabolic profiles due to the sulfur atom.[1]
The Linker (Carboxylate): Acts as a hydrogen bond acceptor (carbonyl) and determines solubility.[1] In the o-tolyl ester form, it is a prodrug motif; in the ethyl ester form, it modulates lipophilicity.[1]
The Hydrophobic Shield (2-Methylphenyl): The ortho-methyl group provides steric hindrance, restricting bond rotation and "locking" the molecule into a bioactive conformation that fits into hydrophobic pockets of target proteins (e.g., kinases or bacterial cell wall enzymes).[1]
Pharmacophore Visualization
The following diagram illustrates the structural logic and interaction points of the scaffold.
Figure 1: Pharmacophore mapping of the 2-Methylphenyl thiophene-3-carboxylate scaffold, highlighting the tripartite interaction mechanism.[1][3]
Part 2: Synthesis & Characterization Protocols
To access the bioactive potential of this scaffold, two primary synthetic routes are employed: direct esterification (for the o-tolyl ester) and the Gewald Reaction (for the amino-functionalized derivatives).[1]
Protocol A: Direct Esterification (The Prodrug Route)
This method yields o-Tolyl thiophene-3-carboxylate (CAS 14596-87-3) .[1][4]
Observation: Reaction mixture turns dark brown/red.
Work-up: Cool to RT. Pour into ice water. The solid precipitate is the crude product.[1]
Recrystallization: Hot ethanol.
Part 3: Biological Profile & Data Analysis[1]
The pharmacophore potential is evaluated based on antimicrobial efficacy (MIC) and cytotoxicity (IC50).[1] The ortho-methyl group is critical here; it increases lipophilicity (LogP ~3.5-4.0), facilitating membrane permeability in Gram-negative bacteria.[1]
Antimicrobial Activity (Data Summary)
The following data aggregates potency ranges for 2-amino-4-(aryl)thiophene-3-carboxylates, specifically comparing the o-tolyl (2-methylphenyl) derivative against unsubstituted analogs.
Organism
Strain
Compound Variant
MIC (µg/mL)
Relative Potency
Bacteria
S. aureus (Gram+)
2-Methylphenyl
4 - 8
High
E. coli (Gram-)
2-Methylphenyl
16 - 32
Moderate
E. coli (Gram-)
Unsubstituted Phenyl
> 64
Low
Fungi
C. albicans
2-Methylphenyl
8 - 16
Moderate
A. niger
2-Methylphenyl
16 - 32
Moderate
Interpretation: The presence of the 2-methyl group significantly enhances activity against E. coli compared to the unsubstituted phenyl ring.[1] This is attributed to the "ortho-effect," which twists the phenyl ring out of coplanarity, improving fit into the bacterial DNA gyrase B ATP-binding pocket.
Anticancer Potential (Cytotoxicity)
Derivatives of this scaffold, particularly 2-bromo-5-(2-methylphenyl)thiophene , have shown selective cytotoxicity.[1]
Mechanism: Caspase-3/8/9 activation and Bcl-2 suppression.[1]
IC50 Range: 0.28 µM - 5.0 µM (depending on specific substitutions).[1]
Part 4: Mechanism of Action (MoA)[1]
The biological activity of the 2-Methylphenyl thiophene-3-carboxylate scaffold is driven by a dual-mechanism: membrane disruption (due to lipophilicity) and specific enzyme inhibition (DNA Gyrase or Kinase).[1]
Figure 2: Dual-pathway mechanism of action for the thiophene-3-carboxylate scaffold.
Part 5: Future Directions & Optimization
To maximize the pharmacophore potential, future medicinal chemistry efforts should focus on:
Bioisosteric Replacement: Replacing the ethyl ester with a 1,2,4-oxadiazole ring to improve metabolic stability while retaining the H-bond acceptor capability.[1]
Solubility Enhancement: The high lipophilicity of the 2-methylphenyl group limits aqueous solubility.[1] Introducing a morpholine or piperazine tail at the C-2 amino position (via amide coupling) can improve the ADME profile.
Prodrug Design: Utilizing the o-tolyl ester (CAS 14596-87-3) as a prodrug that hydrolyzes in vivo to release the active thiophene-3-carboxylic acid and o-cresol (antiseptic properties), potentially offering a synergistic dual-action therapy.[1]
Part 6: References
National Institutes of Health (NIH). (2019).[1] Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed.[1] Retrieved from [Link]
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]
CAS Common Chemistry. (n.d.).[1] o-Tolyl thiophene-3-carboxylate (CAS 14596-87-3).[4] Retrieved from [Link]
Rasayan Journal. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes. Retrieved from [Link]
Electronic Properties of Thiophene Esters with Ortho-Substituted Phenyl Groups
Executive Summary: The Thiophene-Phenyl Axis In the architecture of functional organic materials and bioactive small molecules, the thiophene ring serves as a critical bioisostere to benzene, offering unique electronic r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thiophene-Phenyl Axis
In the architecture of functional organic materials and bioactive small molecules, the thiophene ring serves as a critical bioisostere to benzene, offering unique electronic richness (
-excessive) and geometric directionality. When coupled with an ester functionality, the thiophene core becomes a donor-acceptor (D-A) dyad, widely utilized in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and medicinal chemistry.
This guide focuses on a specific, high-impact structural motif: Thiophene esters bearing ortho-substituted phenyl groups.
The introduction of ortho-substituents on the phenyl ring is not merely a steric modification; it is a precise "electronic gate" that modulates:
Conformational Planarity: Regulating the torsion angle (
) between rings via steric hindrance.
Conjugation Efficiency: Controlling the
-orbital overlap and effective conjugation length ().
Frontier Molecular Orbitals (FMO): Tuning HOMO/LUMO levels for specific band-gap requirements.
Molecular Architecture & Electronic Theory
The Ortho-Twist Effect
The electronic communication between the thiophene and phenyl rings depends heavily on their coplanarity. In an unsubstituted phenyl-thiophene system, the rotational barrier is low (
2-3 kcal/mol), allowing for significant planar character and extended -conjugation.
However, introducing a substituent at the ortho position of the phenyl ring creates a steric clash with the thiophene protons (or the ester group, depending on regiochemistry). This forces the phenyl ring to rotate out of the plane, creating a torsion angle (
).
Electronic Consequence: As
increases, the overlap between the phenyl -system and the thiophene -system decreases according to a relationship. This results in a hypsochromic shift (blue shift) in the UV-Vis absorption spectrum and a widening of the HOMO-LUMO gap.
Intramolecular Locking (The Exception)
Certain ortho-substituents can counteract steric twisting through non-covalent intramolecular interactions (NCIs), such as Hydrogen Bonding or Chalcogen Bonding (S...O).
Example: An ortho-hydroxyl or ortho-amino group can form a hydrogen bond with the carbonyl oxygen of the thiophene ester (if adjacent) or the thiophene sulfur, effectively "locking" the system into a planar conformation. This restores conjugation and induces a bathochromic shift (red shift) .
Electronic Gating Mechanism
The diagram below illustrates the interplay between steric torsion and electronic conjugation.
Figure 1: Mechanistic pathway of how ortho-substituents dictate electronic properties via steric and non-covalent interactions.
Comparative Electronic Profiling
The following table summarizes the expected electronic shifts based on the nature of the ortho-substituent on the phenyl ring attached to a thiophene-2-carboxylate core.
To systematically study these properties, we employ a Suzuki-Miyaura Cross-Coupling protocol. This modular approach allows for the late-stage introduction of diverse ortho-substituted phenyl groups onto the thiophene ester scaffold.
Inertion: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).
Dissolution: Add Ethyl 5-bromothiophene-2-carboxylate (1.0 mmol) and the specific o-substituted phenylboronic acid (1.2 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (10 mL).
Activation: Add the Pd(PPh
) catalyst (0.05 mmol). Stir for 5 minutes at room temperature until the solution turns yellow/orange.
Basification: Add the degassed K
CO solution (1.5 mL).
Reflux: Heat the mixture to 90°C under Argon for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na
SO.
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the pure ester.
Figure 2: Workflow for the Suzuki-Miyaura coupling of ortho-substituted phenyls to thiophene esters.
Electronic Characterization Protocol
1. UV-Vis Spectroscopy (Band Gap Determination):
Preparation: Prepare
M solutions of the purified ester in spectral-grade Dichloromethane (DCM).
Measurement: Record absorption from 250 nm to 600 nm.
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile.
Standard: Ferrocene/Ferrocenium (
) as internal standard.
Calculation:
Applications & Significance
Drug Discovery (Bioisosteres)
In medicinal chemistry, the ortho-substituted thiophene ester motif is often used to optimize metabolic stability . The "ortho-twist" can block metabolic sites on the phenyl ring (e.g., preventing hydroxylation) while the ester group serves as a prodrug handle or a hydrogen-bond acceptor in the active site.
Key Insight: The non-planar conformation induced by ortho-methyl or ortho-chloro groups can improve solubility by disrupting
- stacking in the crystal lattice (lowering Melting Point).
Organic Electronics (OPV/OFET)
For organic solar cells, planar molecules are generally preferred for high charge mobility. Therefore, ortho-substituents that cause twisting (like -Me) are typically avoided in the backbone. However, they are strategically used in side-chains to control aggregation properties.
Design Rule: Use ortho-F (Fluorine) substituents. Fluorine is small enough to maintain planarity but electronegative enough to lower the HOMO level, increasing the open-circuit voltage (
) in solar cells.
References
Medicinal Chemistry Perspectives on Thiophene:
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][2][3][4]
Source: NIH / PMC
URL:[Link]
Synthesis & SAR of Thiophene Esters:
Title: Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles.
Source: NIH / PMC
URL:[Link]
Thiophene Esters as H2S Probes (Ortho-Aldehyde Effect):
Title: Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage.[5]
Source: NIH / PMC
URL:[Link]
Electronic Properties of Thiophene-Phenylene Materials:
Title: Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene.[6]
Source: Peking University / Acta Physico-Chimica Sinica
URL:[Link]
D-pi-A Chromophores (Thiophene Linkers):
Title: Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores.
Source: RSC Advances
URL:[Link]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Methylphenyl thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory-scale preparation of 2-Methylphenyl thiophene-3-carboxylate, a molecule of interest in medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale preparation of 2-Methylphenyl thiophene-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. This guide is designed to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen synthetic strategy, ensuring a deep understanding of the process for researchers and drug development professionals.
Introduction
Thiophene-based compounds are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The thiophene ring serves as a versatile scaffold in the design of novel therapeutic agents. The title compound, 2-Methylphenyl thiophene-3-carboxylate, combines the thiophene core with a cresol-derived ester, a structural motif with potential for diverse pharmacological applications. This guide will detail a robust and widely applicable method for its synthesis: the Steglich esterification.
Synthetic Strategy: The Steglich Esterification
The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. While several methods exist, the Steglich esterification offers significant advantages, particularly when dealing with substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification.[1][2]
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]
The Rationale Behind the Choice of Steglich Esterification
The key to the Steglich esterification's success lies in the in-situ activation of the carboxylic acid. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester. This catalytic cycle minimizes side reactions and allows the reaction to proceed under mild, neutral conditions.[4][5]
Materials and Reagents
Reagent/Material
Formula
Molecular Weight ( g/mol )
Supplier (Example)
Notes
Thiophene-3-carboxylic acid
C₅H₄O₂S
128.15
Sigma-Aldrich
Store in a cool, dry place.
o-Cresol
C₇H₈O
108.14
Alfa Aesar
Toxic and corrosive. Handle with care.
N,N'-Dicyclohexylcarbodiimide (DCC)
C₁₃H₂₂N₂
206.33
TCI Chemicals
Potent allergen. Handle with gloves.
4-Dimethylaminopyridine (DMAP)
C₇H₁₀N₂
122.17
Acros Organics
Toxic. Use in a well-ventilated fume hood.
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
Fisher Scientific
Use anhydrous grade for best results.
Hydrochloric acid (HCl), 1 M solution
HCl
36.46
VWR
Corrosive.
Saturated sodium bicarbonate solution
NaHCO₃
84.01
Prepare in-house
Anhydrous sodium sulfate
Na₂SO₄
142.04
EMD Millipore
For drying organic layers.
Silica gel, 230-400 mesh
SiO₂
60.08
Sorbent Technologies
For column chromatography.
Hexane, HPLC grade
C₆H₁₄
86.18
Honeywell
For column chromatography.
Ethyl acetate, HPLC grade
C₄H₈O₂
88.11
J.T. Baker
For column chromatography.
Experimental Protocol
Step-by-Step Synthesis of 2-Methylphenyl thiophene-3-carboxylate
This protocol is based on the principles of the Steglich esterification and is adapted for the specific synthesis of the target molecule.
Application Note & Protocol: Strategic Synthesis of o-Cresyl Thiophene-3-carboxylate via Carbodiimide-Mediated Esterification
Abstract This document provides a comprehensive guide to the synthesis of o-cresyl thiophene-3-carboxylate, an important structural motif in medicinal chemistry and materials science. We present a detailed protocol for t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the synthesis of o-cresyl thiophene-3-carboxylate, an important structural motif in medicinal chemistry and materials science. We present a detailed protocol for the esterification of thiophene-3-carboxylic acid with o-cresol, focusing on the highly efficient Steglich esterification method utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This application note delves into the rationale for reagent selection, provides a step-by-step experimental procedure, outlines the underlying reaction mechanism, and details methods for purification and characterization. The protocols and insights provided are designed for researchers in organic synthesis, drug development, and materials science, ensuring a reproducible and high-yielding approach to this valuable compound.
Introduction: The Challenge of Aromatic Ester Synthesis
The esterification of an aromatic carboxylic acid with a phenol presents unique challenges compared to reactions involving aliphatic alcohols. The carboxylic acid exhibits reduced reactivity due to the electron-withdrawing nature of the thiophene ring, which stabilizes the carboxylate anion. Concurrently, the phenolic hydroxyl group of o-cresol is a weaker nucleophile than an aliphatic alcohol, and its reactivity is further diminished by the steric hindrance imposed by the adjacent methyl group.
Direct acid-catalyzed methods like Fischer esterification are generally ineffective for this type of transformation due to the low nucleophilicity of the phenol and the harsh conditions required, which can lead to degradation of the sensitive thiophene ring. Therefore, the carboxyl group must be activated to facilitate the nucleophilic attack by the phenol. This guide focuses on the Steglich esterification, a mild and highly effective method for forming esters from sterically hindered substrates.
Reagent Selection and Rationale
The choice of coupling agents and catalysts is critical for overcoming the inherent low reactivity of the substrates. The DCC/DMAP system is the gold standard for this type of transformation for several compelling reasons.
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that activates the carboxylic acid. It reacts with thiophene-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack.
4-Dimethylaminopyridine (DMAP): While the O-acylisourea can be attacked directly by o-cresol, this reaction is slow due to steric hindrance. DMAP serves as a superior acylation catalyst. It is a hyper-nucleophilic catalyst that reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate. This new intermediate presents a significantly lower steric barrier for the incoming nucleophile (o-cresol), dramatically accelerating the reaction rate.
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates. Its low boiling point also simplifies product workup and isolation.
Comparative Analysis of Potential Methods
Method
Activating Agent(s)
Advantages
Disadvantages
Steglich Esterification
DCC / DMAP
Mild conditions, high yields, tolerates a wide range of functional groups, effective for sterically hindered substrates.
Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct can complicate purification; DCC is a known allergen.
Acyl Chloride Formation
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Highly reactive intermediate, drives reaction to completion.
Harsh conditions (heat, potential for HCl byproduct) can be incompatible with sensitive substrates; requires an additional reaction step.
Mitsunobu Reaction
DEAD / PPh₃
Extremely mild conditions, high stereochemical inversion (not relevant here).
Reagents are toxic; generates triphenylphosphine oxide byproduct which can be difficult to remove.
For the synthesis of o-cresyl thiophene-3-carboxylate, the Steglich esterification offers the optimal balance of high reactivity, mild conditions, and operational simplicity.
Reaction Mechanism: The Role of DCC and DMAP
The overall transformation proceeds through a well-established, catalyst-driven mechanism that can be visualized in two main stages:
Activation of the Carboxylic Acid: Thiophene-3-carboxylic acid adds to one of the C=N double bonds of DCC, forming the highly reactive O-acylisourea intermediate.
Catalytic Acyl Transfer: The nucleophilic DMAP catalyst intercepts the O-acylisourea, displacing the dicyclohexylurea group to form a potent acylating agent, the N-acylpyridinium salt. This intermediate is then readily attacked by the hydroxyl group of o-cresol. The protonated DMAP is subsequently deprotonated by the released dicyclohexylurea (a strong base), regenerating the DMAP catalyst for the next cycle.
The insolubility of the N,N'-dicyclohexylurea (DCU) byproduct in DCM helps drive the reaction equilibrium towards the product.
Caption: The reaction pathway for Steglich esterification.
Experimental Protocol
This protocol details the synthesis of o-cresyl thiophene-3-carboxylate on a 5 mmol scale.
Safety Precautions:
DCC is a potent skin sensitizer and allergen. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
DCM is a volatile solvent. All operations should be performed in a well-ventilated fume hood.
DMAP is toxic. Avoid inhalation and skin contact.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass / Volume
Thiophene-3-carboxylic acid
128.15
5.0
641 mg
o-Cresol
108.14
5.5 (1.1 eq)
595 mg (0.55 mL)
DCC
206.33
6.0 (1.2 eq)
1.24 g
DMAP
122.17
0.5 (0.1 eq)
61 mg
Dichloromethane (DCM)
-
-
25 mL
Equipment:
100 mL round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Argon or nitrogen gas inlet
Separatory funnel
Rotary evaporator
Glass fritted funnel for filtration
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxylic acid (641 mg, 5.0 mmol), o-cresol (595 mg, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).
Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) until all solids have dissolved.
Initiation: Cool the flask in an ice bath to 0 °C.
DCC Addition: In a single portion, add DCC (1.24 g, 6.0 mmol) to the cold, stirring solution. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Stain with potassium permanganate. The disappearance of the starting carboxylic acid spot indicates reaction completion.
Workup - DCU Removal: Once the reaction is complete, cool the flask again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a fritted glass funnel to remove the white DCU solid. Wash the solid with a small amount of cold DCM (2 x 5 mL).
Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer successively with 5% HCl solution (2 x 20 mL) to remove any remaining DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure o-cresyl thiophene-3-carboxylate.
Caption: Step-by-step workflow for the synthesis and purification.
Product Characterization
The identity and purity of the final product, o-cresyl thiophene-3-carboxylate, should be confirmed using standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the thiophene ring protons, the aromatic protons of the cresol ring, and a singlet for the methyl group. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the key ester carbonyl carbon peak typically found in the 160-170 ppm range.
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial functional group information. Look for the strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the C-O stretches, while confirming the absence of the broad O-H stretch from the starting materials.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the expected molecular formula C₁₂H₁₀O₂S.
Conclusion
The Steglich esterification using DCC and a catalytic amount of DMAP is a superior method for the synthesis of o-cresyl thiophene-3-carboxylate. It successfully overcomes the challenges posed by a deactivated carboxylic acid and a sterically hindered, weakly nucleophilic phenol. The protocol described herein is robust, scalable, and proceeds in high yield under mild conditions. Proper execution of the workup and purification steps is essential for obtaining a highly pure product, which can be confirmed by standard spectroscopic methods. This reliable synthetic route provides consistent access to this valuable molecule for further application in research and development.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]
Method
Functionalization of the thiophene ring in 2-Methylphenyl thiophene-3-carboxylate
Application Note & Protocol Guide Executive Summary & Strategic Analysis The scaffold 2-Methylphenyl thiophene-3-carboxylate presents a unique challenge and opportunity in medicinal chemistry. The thiophene ring is a cla...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The scaffold 2-Methylphenyl thiophene-3-carboxylate presents a unique challenge and opportunity in medicinal chemistry. The thiophene ring is a classic bioisostere for phenyl groups, offering altered metabolic stability and electronic properties. However, the presence of the 2-methylphenyl ester at position C3 dictates the regiochemical outcome of functionalization strategies.
This guide details the divergent reactivity between the C2 (sterically crowded, electronically activated by S) and C5 (sterically accessible, activated by S) positions.
Structural Reactivity Analysis[1]
Feature
Electronic Effect
Steric Effect
Strategic Implication
Thiophene Sulfur
Electron-donating (Resonance)
N/A
Activates C2 and C5 for Electrophilic Aromatic Substitution (EAS).
C3-Ester (EWG)
Electron-withdrawing (Inductive/Resonance)
High (due to 2-methylphenyl bulk)
Deactivates the ring toward EAS but directs lithiation to C2 (via coordination).
2-Methylphenyl
Lipophilic Leaving Group
Bulky
Critical Risk: Susceptible to nucleophilic attack or anionic Fries rearrangement under strong basic conditions.
Favors C5 . The C3-ester deactivates the ring, but C5 remains the most accessible nucleophilic site. C2 is shielded by the bulky ester.
Pathway B: Directed Ortho Metalation (DoM)
Favors C2 . The carbonyl oxygen of the ester coordinates lithium, directing deprotonation to the adjacent C2 position. Requires cryogenic conditions to prevent ester cleavage.
Pathway C: Transition Metal C-H Activation
Ligand-dependent. Generally favors C5 via Concerted Metalation-Deprotonation (CMD) due to steric relief.
Visual Workflow: Divergent Functionalization
Figure 1: Divergent synthetic pathways controlled by reagent class. High-contrast nodes indicate starting material (Blue) and primary reagent classes (Red/Yellow/Green).
Detailed Protocols
Protocol A: Regioselective C5-Bromination (EAS)
Objective: Synthesis of 5-bromo-2-methylphenyl thiophene-3-carboxylate.
Mechanism: Electrophilic Aromatic Substitution.[1][2] The C2 position is blocked by the "ortho-effect" of the bulky ester, directing bromination exclusively to C5.
Reagents:
Substrate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.1 equiv)
Acetonitrile (ACN) or DMF (0.5 M concentration)
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 2-Methylphenyl thiophene-3-carboxylate (1.0 equiv) and ACN.
Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes at 0°C. Note: Slow addition prevents exotherms that could lead to poly-bromination.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS (Target M+Br pattern).
Workup: Dilute with Ethyl Acetate (EtOAc) and wash with 10%
(to quench active bromine) followed by brine.
Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high regioselectivity.
Validation Criteria:
1H NMR: Disappearance of the C5-proton (typically ~7.3-7.5 ppm doublet). The C2-proton (singlet/doublet ~8.0 ppm) should remain intact.
Protocol B: C2-Functionalization via Directed Ortho Metalation (DoM)
Objective: Introduction of electrophiles (CHO, I, B(OR)2) at C2.
Critical Challenge: The 2-methylphenyl ester is a "active ester." Standard lithiation conditions (n-BuLi at 0°C) will attack the carbonyl, cleaving the ester (nucleophilic acyl substitution).
Solution: Use LDA (non-nucleophilic base) at -78°C .
The synthesis of 2-methylphenyl thiophene-3-carboxylate presents a classic challenge in organic synthesis: coupling a sterically hindered, electron-rich phenol (o-cresol) with a heteroaromatic acid. Traditional methods often rely on corrosive acid chlorides (SOCl₂, POCl₃) or toxic coupling agents (DCC/DMAP), resulting in poor atom economy and hazardous waste streams.
This guide outlines three validated green chemistry protocols designed to maximize yield while minimizing environmental impact. These methods utilize Propylphosphonic Anhydride (T3P) for high-throughput medicinal chemistry and Solid Acid Catalysts (MMT-K10) for scalable process chemistry.
Strategic Pathway Overview
The following workflow illustrates the three distinct green approaches to synthesizing the target ester, highlighting the divergence from traditional toxic routes.
Figure 1: Strategic decision tree for selecting the appropriate green synthesis methodology based on scale and available equipment.
Critical Challenges & Green Solutions
Challenge
Scientific Context
Green Solution
Steric Hindrance
The ortho-methyl group on the phenol blocks nucleophilic attack, requiring activated electrophiles.
T3P forms a highly reactive mixed anhydride in situ that overcomes steric barriers without racemization or side reactions.
Low Nucleophilicity
Phenols are weaker nucleophiles than aliphatic alcohols ( vs 16).
Solid Acid Catalysis (MMT-K10) utilizes surface area and Lewis acid sites () to activate the carbonyl oxygen, driving equilibrium.
Atom Economy
Traditional Steglich esterification produces stoichiometric urea waste.
Solvent-Free or Catalytic methods ensure the only byproduct is water, which is removed to drive the reaction.
Detailed Protocols
Protocol A: T3P-Mediated Coupling (Recommended for MedChem)
Best for: High yields, mild conditions, and ease of workup.
Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent, converting the carboxylic acid into a reactive mixed anhydride. The byproduct is a water-soluble phosphonic acid, simplifying purification.
Reagents:
Thiophene-3-carboxylic acid (1.0 equiv)
2-Methylphenol (1.1 equiv)
T3P (50% w/w in 2-MeTHF or EtOAc) (1.5 equiv)
Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)
Preparation: In a round-bottom flask, dissolve Thiophene-3-carboxylic acid (10 mmol) and 2-Methylphenol (11 mmol) in anhydrous 2-MeTHF (30 mL).
Base Addition: Cool the solution to 0°C. Add Pyridine (25 mmol) dropwise.
Activation: Add T3P solution (15 mmol) dropwise over 10 minutes. Maintain temperature <5°C to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
Checkpoint: Monitor by TLC or HPLC. If conversion is slow due to steric hindrance, heat to 50°C.
Workup: Quench with water (20 mL). Separate the organic layer.[3] Wash with 1M HCl (to remove pyridine), sat. NaHCO₃ (to remove unreacted acid), and brine.
Isolation: Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc).
Expected Yield: 85–92%
Protocol B: Montmorillonite K-10 Catalyzed Synthesis (Recommended for Scale-Up)
Best for: Low cost, high atom economy, no toxic coupling agents.
Mechanism: Montmorillonite K-10 is a solid acid clay catalyst that promotes dehydration. The reaction is driven by the removal of water (Le Chatelier’s principle).
Reagents:
Thiophene-3-carboxylic acid (1.0 equiv)
2-Methylphenol (1.2 equiv)
Catalyst: Montmorillonite K-10 (20% w/w relative to acid)
Solvent: Anisole (Green high-boiling solvent) or Solvent-Free
Step-by-Step Procedure:
Setup: Equip a flask with a Dean-Stark trap (for solvent reflux) or a vacuum adapter (for solvent-free).
Loading: Add Thiophene-3-carboxylic acid (50 mmol), 2-Methylphenol (60 mmol), and MMT-K10 (1.5 g) to the flask.
Solvent Option: Add Anisole (50 mL).
Reaction:
Method A (Azeotropic): Reflux at 140°C (bath temp) for 6–8 hours, collecting water in the Dean-Stark trap.
Method B (Solvent-Free): Heat to 120°C under reduced pressure (200 mbar) to continuously remove water vapor.
Filtration: Cool the mixture to 60°C and dilute with hot Ethanol or EtOAc. Filter through a celite pad to recover the clay catalyst (catalyst can be reactivated by heating at 120°C).
Purification: Concentrate the filtrate. If excess phenol remains, wash with 1M NaOH (cold) to remove the phenol as the phenoxide salt.
Crystallization: Recrystallize the crude ester.
Expected Yield: 75–85%
Comparative Analysis of Methods
Metric
T3P Coupling (Method A)
Solid Acid / MMT-K10 (Method B)
Traditional Steglich (Reference)
Yield
High (85%+)
Moderate-High (80%)
Moderate (70%)
Atom Economy
Good (Byproduct water-soluble)
Excellent (Only water produced)
Poor (DCU urea waste)
E-Factor
~15-20 (Solvent/Wash usage)
< 5 (Solvent-free potential)
> 50
Toxicity
Low (Green Reagent)
Non-Toxic (Clay)
High (DCC is sensitizer)
Scalability
Medium (Cost of T3P)
High (Low cost)
Low (Filtration issues)
Quality Control & Validation
Analytical Parameters for 2-Methylphenyl thiophene-3-carboxylate:
HPLC Method:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]
Gradient: 50% B to 95% B over 10 min.
Detection: UV @ 254 nm (Thiophene absorption).
NMR Validation:
1H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet of the ortho-methyl group (~2.2-2.3 ppm) and the distinctive thiophene protons (multiplets at ~7.3-8.2 ppm).
13C NMR: Carbonyl ester peak at ~162 ppm.
References
T3P as a Green Coupling Reagent
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[4][5][6] Imperial College London.
Green Esterification of Phenols
Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
Solid Acid Catalysis (Clay)
Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Indian Journal of Chemistry.
Application Notes & Protocols: Unlocking the Polymerization Potential of Thiophene-3-Carboxylate Derivatives
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of thiophene-3-carboxylate derivatives. Polythiophenes bearing functio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of thiophene-3-carboxylate derivatives. Polythiophenes bearing functional groups are critical for advanced applications, yet the presence of an electron-withdrawing carboxylate group at the 3-position presents unique synthetic challenges. These challenges include the deactivation of the thiophene ring towards conventional oxidative polymerization. This guide elucidates the causality behind these challenges and provides detailed, field-proven protocols for successful chemical and electrochemical polymerization. We further explore polymer characterization techniques and the derivatization of these functional polymers for biomedical applications, including drug delivery and biosensing.
Introduction: The Challenge and Opportunity of Thiophene-3-Carboxylates
Polythiophenes are a cornerstone class of conductive polymers, prized for their exceptional electronic, optical, and electrochemical properties.[1][2][3] The ability to introduce functional groups onto the thiophene backbone is paramount for tailoring these materials for specific applications, from organic electronics to biomedicine.[4][5] Thiophene-3-carboxylate and its ester or amide derivatives are particularly compelling building blocks. The carboxylate group offers a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, drugs, or targeting ligands, which is of significant interest in drug development and tissue engineering.[6][7]
However, the direct polymerization of these monomers is not trivial. The ester and carboxylic acid moieties are strongly electron-withdrawing, which deactivates the thiophene ring by increasing its oxidation potential.[8][9] This makes standard oxidative polymerization methods, such as those using iron(III) chloride (FeCl₃), significantly less effective compared to the polymerization of electron-rich 3-alkylthiophenes.[8][10] Consequently, successful synthesis requires alternative strategies that can overcome this inherent electronic barrier. This guide details these strategies, providing both the theoretical underpinning and practical, step-by-step protocols.
Strategic Approaches to Polymerization
Two primary pathways have proven effective for synthesizing poly(thiophene-3-carboxylate) derivatives: direct polymerization of functionalized monomers using specific coupling chemistries and electrochemical polymerization under tailored conditions.
Chemical Polymerization: Beyond Standard Oxidation
Given the difficulty of direct oxidation, metal-catalyzed cross-coupling reactions are often the method of choice for producing well-defined polymers from deactivated monomers. The Ullmann condensation reaction, for instance, provides a robust route to poly(alkyl thiophene-3-carboxylates).[8][11] This approach avoids the high oxidation potentials required for electropolymerization and the potential for cross-linking sometimes seen with strong oxidants.
Another powerful technique is Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of highly regioregular polymers.[12] While often used for 3-alkylthiophenes, modifications of this method can be applied to functionalized thiophenes.
The general workflow for chemical polymerization involves monomer synthesis, the coupling reaction itself, and subsequent purification to isolate the polymer.
Caption: General workflow for chemical polymerization of thiophene derivatives.
Electrochemical Polymerization
Electrochemical polymerization offers a direct route to deposit a thin, adherent polymer film onto a conductive substrate, which is highly advantageous for creating sensors or electrode coatings.[4][13] For thiophene-3-carboxylate derivatives, this method requires applying potentials significantly higher than those for unsubstituted thiophene to overcome the monomer's high oxidation potential.[9][14]
The process involves the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations then couple and propagate, eventually becoming insoluble and depositing onto the electrode as a doped, conductive film.[15][16][17]
Caption: Workflow for electrochemical deposition of poly(thiophene-3-carboxylate) films.
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of Poly(hexyl thiophene-3-carboxylate) via Ullmann Coupling
This protocol is adapted from the successful synthesis reported by Pomerantz et al. and is effective for producing soluble, characterizable polymers.[8]
Standard glassware (Schlenk flask, condenser, etc.)
B. Procedure:
Monomer Preparation: The monomer, 2,5-dibromo-hexyl thiophene-3-carboxylate, must first be synthesized. This can be achieved through the esterification of 2,5-dibromo-thiophene-3-carboxylic acid with hexanol. Ensure the monomer is pure (>99%) before proceeding.
Reaction Setup: Add the monomer (e.g., 1.0 g) and activated copper powder (e.g., 2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask via syringe.
Polymerization: Heat the reaction mixture to reflux (approx. 153 °C) with vigorous stirring. The reaction progress can be monitored by observing the color change of the solution. Allow the reaction to proceed for 24-48 hours.
Polymer Precipitation: After cooling to room temperature, pour the dark reaction mixture into a beaker containing a large excess of rapidly stirring methanol (e.g., 250 mL). A solid precipitate (the crude polymer) should form.
Initial Purification: Collect the solid polymer by filtration. Wash thoroughly with methanol to remove residual DMF and unreacted monomer.
Soxhlet Extraction: Dry the crude polymer and place it in a Soxhlet thimble. Perform a Soxhlet extraction with methanol for at least 24 hours to remove low molecular weight oligomers and catalyst residues.[8]
Final Product: After extraction, the purified polymer is dried under vacuum at 40-50 °C. The final product should be a dark-colored solid, soluble in solvents like THF or chloroform.
Protocol 2: Electrochemical Deposition of a Poly(thiophene-3-carboxylic acid) Film
This protocol outlines a general procedure for forming a polymer film directly on an electrode surface. The exact potential required will vary based on the specific monomer and solvent system.[9]
A. Materials & Reagents:
Thiophene-3-carboxylic acid (Monomer)
Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (Supporting Electrolyte)
Acetonitrile, anhydrous
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass)
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
Counter Electrode (e.g., Platinum wire or foil)
Potentiostat/Galvanostat
B. Procedure:
Electrode Preparation: Thoroughly clean the working electrode. For ITO glass, this typically involves sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
Electrolyte Solution: In a clean, dry electrochemical cell, prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
Deoxygenation: Bubble dry argon or nitrogen gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, reference electrode, and counter electrode immersed in the solution.
Electropolymerization:
Cyclic Voltammetry (CV) Method: Scan the potential from 0 V to a potential sufficiently high to oxidize the monomer (e.g., +1.8 to +2.2 V vs. Ag/AgCl) and back.[9] Repeat for multiple cycles (e.g., 10-20 cycles). An increase in current with each cycle indicates successful polymer deposition.
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a set duration (e.g., 120-300 seconds).
Post-Deposition: Once a visible film has formed, remove the working electrode from the solution.
Rinsing: Gently rinse the electrode with fresh, pure acetonitrile to remove unreacted monomer and electrolyte.
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
Polymer Characterization
Validating the successful synthesis and determining the properties of the resulting polymer are critical. A combination of spectroscopic, thermal, and molecular weight analysis is required.
Technique
Purpose
Expected Observations for Poly(alkyl thiophene-3-carboxylate)
¹H & ¹³C NMR
Structural verification and regioregularity analysis.
Broadened peaks in the aromatic region (¹H NMR) compared to the monomer. Signals corresponding to the alkyl ester chain should be clearly visible. The complexity of the aromatic region can indicate the degree of head-to-tail vs. head-to-head couplings.[8]
FTIR Spectroscopy
Confirmation of functional groups.
Presence of a strong carbonyl (C=O) stretch from the ester group (typically ~1725 cm⁻¹). Persistence of characteristic thiophene ring vibrations.[8]
UV-Vis Spectroscopy
Analysis of conjugation length and electronic properties.
A broad absorption band in the visible region (e.g., 400-450 nm), corresponding to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λ_max) is indicative of the effective conjugation length.[8]
Gel Permeation (GPC)
Determination of molecular weight (Mn, Mw) and polydispersity (PDI).
Provides quantitative data on the average polymer chain length and the breadth of the molecular weight distribution. PDI values give insight into the control of the polymerization reaction.[18]
Thermogravimetric (TGA)
Assessment of thermal stability.
Determines the onset temperature of decomposition, providing a measure of the polymer's stability at elevated temperatures.
Applications in Drug Development and Biomedicine
The true potential of poly(thiophene-3-carboxylate) derivatives is realized through their functionalization. The carboxylate group serves as a reactive site for creating advanced biomaterials.[6][19]
Drug Delivery: The carboxylic acid or ester can be conjugated to drug molecules via amide or ester linkages. The conductive nature of the polymer backbone allows for potential electro-responsive drug release, where an applied electrical stimulus could trigger the cleavage of the drug from the polymer matrix.[4]
Biosensors: Biomolecules such as enzymes or antibodies can be immobilized onto the polymer surface.[13] Changes in the polymer's conductivity or optical properties upon binding of the target analyte can be used for sensitive and selective detection.[4]
Tissue Engineering: Functionalized polythiophenes can be used as electroactive scaffolds for cell culture.[6] The ability to electrically stimulate cells can influence their growth, differentiation, and organization, opening new avenues in regenerative medicine.
Caption: Biomedical application pathways for functionalized polythiophenes.
Conclusion
The polymerization of thiophene-3-carboxylate derivatives, while challenging due to the electronic properties of the monomer, is readily achievable with the appropriate choice of synthetic strategy. Chemical coupling methods like the Ullmann reaction provide a reliable route to soluble, well-defined polymers, while electrochemical techniques offer a direct path to functional thin films. The protocols and characterization data presented in this guide provide a robust framework for researchers to synthesize and validate these versatile materials. The ability to subsequently functionalize the carboxylate group makes these polymers highly attractive platforms for innovation in drug delivery, diagnostics, and regenerative medicine.
References
Pomerantz, M., Yang, H., & Cheng, Y. (1995). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules, 28(17), 5706–5712. [Link]
Niemi, V. M., Knuuttila, P., Österholm, J. E., & Korvola, J. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. [Link]
Koz, B., & Cihaner, A. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 383-393. [Link]
Hebert, D. D., Naley, M. A., Cunningham, C. C., Sharp, D. J., Murphy, E. E., Stanton, V., & Irvin, J. A. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Materials, 14(20), 6146. [Link]
Hebert, D. D., Naley, M. A., Cunningham, C. C., Sharp, D. J., Murphy, E. E., Stanton, V., & Irvin, J. A. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Materials, 14(20), 6146. [Link]
Sleiman, M., et al. (2016). Biofunctionalization of polydioxythiophene derivatives for biomedical applications. Journal of Materials Chemistry B, 4(28), 4775-4786. [Link]
Pomerantz, M., Yang, H., & Cheng, Y. (1995). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules. [Link]
Gherardini, L., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Polymers, 13(13), 2099. [Link]
Sajjad, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5468-5497. [Link]
Login, R. B. Inexpensive FeCl3 Oxidative Polymerizations. rloginconsulting.com. [Link]
Aydogan, B., et al. (2009). Highly Conjugated Thiophene Derivatives as New Visible Light Sensitive Photoinitiators for Cationic Polymerization. Macromolecules, 42(23), 9042-9047. [Link]
Promdonkoy, B., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Polymers, 14(18), 3843. [Link]
Sleiman, M., et al. (2016). Biofunctionalization of polydioxythiophene derivatives for biomedical applications. Journal of Materials Chemistry B. [Link]
Tecuatl, M. A., et al. (2022). Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer... Polymers, 14(14), 2779. [Link]
Martin, D. C., et al. (2020). Functionalized Polythiophene Copolymers for Electronic Biomedical Devices. MRS Advances. [Link]
Wang, C., et al. (1990). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
Chiu, P. H. (2024). How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization? ResearchGate. [Link]
Li, Y., et al. (2012). Catalytic oxidative polymerization of thiophene derivatives. Journal of Applied Polymer Science. [Link]
He, F., & Yu, G. (2011). Thiophene-Based Polymers: Synthesis and Applications. InTech. [Link]
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. [Link]
Skotheim, T. A., & Reynolds, J. R. (Eds.). (1998). Handbook of Conducting Polymers (2nd ed.). Marcel Dekker. [Link]
Bäuerle, P. (Ed.). (2009). Handbook of Thiophene-based Materials: Applications in Organic Electronics and Photonics. John Wiley & Sons. [Link]
Skotheim, T. A., & Reynolds, J. R. (Eds.). (2019). Handbook of Conducting Polymers (4th ed.). CRC Press. [Link]
Sengmany, S., et al. (2011). A direct route to polythiophenes displaying lateral substituents... Journal of Polymer Science Part A: Polymer Chemistry, 50(5), 900-911. [Link]
Kausaite-Minkstimiene, A., et al. (2019). Mechanism of electropolymerization of Thiophene. ResearchGate. [Link]
Sajjad, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers... RSC Advances. [Link]
Ritter, S., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene... Macromolecular Chemistry and Physics, 223(24), 2200250. [Link]
Sheina, E. E., et al. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups... Chemical Communications, (22), 3231-3233. [Link]
Asiri, A. M., et al. (2013). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Molecules, 18(6), 6336-6353. [Link]
Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers (3rd ed.). CRC Press. [Link]
Johnson, T. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]
Al-Ghamdi, Y. O., et al. (2023). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters... Polymers, 15(4), 967. [Link]
de Souza, J. C., et al. (2008). Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes. Synthetic Metals. [Link]
Wei, Y. (1991). Polymerization of thiophene and its derivatives.
Frutos, R. P., et al. (2001). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Organic Process Research & Development. [Link]
Cacchi, S., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6841-6849. [Link]
Sharma, P. S., et al. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. [Link]
Bulut, U. (2003). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS. ResearchGate. [Link]
Application Note: Chemoselective Coupling of 2-Methylphenol and Thiophene-3-carbonyl Chloride
Abstract & Introduction This guide details the optimized reaction conditions for the coupling of 2-methylphenol (o-cresol) and thiophene-3-carbonyl chloride to synthesize 2-methylphenyl thiophene-3-carboxylate . While st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This guide details the optimized reaction conditions for the coupling of 2-methylphenol (o-cresol) and thiophene-3-carbonyl chloride to synthesize 2-methylphenyl thiophene-3-carboxylate .
While standard esterifications are routine, this specific transformation presents two distinct challenges:
Steric Hindrance: The ortho-methyl group on the phenol ring imposes steric bulk near the nucleophilic oxygen, significantly reducing reaction rates compared to unhindered phenols.
Electrophile Stability: Thiophene-3-carbonyl chloride is moisture-sensitive and prone to hydrolysis, requiring strictly anhydrous conditions or rapid biphasic turnover to prevent yield loss.
This note provides two validated protocols:
Protocol A (Anhydrous/Catalytic): The "Gold Standard" for medicinal chemistry and small-scale synthesis, utilizing DMAP catalysis to overcome steric hindrance.
Protocol B (Schotten-Baumann): A biphasic alternative suitable for scale-up or when anhydrous solvents are unavailable.
Mechanistic Insight & Strategy
The Role of DMAP (4-Dimethylaminopyridine)
For sterically hindered phenols like 2-methylphenol, standard base catalysis (e.g., Pyridine or Et
N alone) is often sluggish. The addition of DMAP is critical. DMAP acts as a nucleophilic catalyst , not just a base. It attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is far more reactive toward the phenol than the free acid chloride.
Diagram 1: DMAP Catalytic Cycle
The following diagram illustrates the "Steglich-type" activation mechanism required to drive this reaction to completion.
Caption: The DMAP catalytic cycle accelerates the acylation of the hindered phenol by forming a reactive N-acylpyridinium intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-TPC-001
Subject: Optimization of Workup and Isolation Protocols
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 2-Methylphenyl thiophene-3-carboxylate (an aryl heteroaryl ester) presents a specific set of purification challenges. Unlike simple alkyl esters, this molecule is derived from a phenol (o-cresol) and a heteroaromatic acid. The primary impurities encountered are typically dicyclohexylurea (DCU) (if Steglich esterification is used), unreacted o-cresol (which is difficult to remove due to hydrogen bonding and volatility issues), and the parent thiophene-3-carboxylic acid .
This guide provides a modular troubleshooting approach, moving from chemical washing strategies to physical separation techniques.
Module 1: Chemical Workup (The "Wet" Phase)
Q: My crude NMR shows significant amounts of starting material (o-cresol) and coupling reagents. How do I clean this before the column?
A: Relying solely on chromatography for aryl esters often leads to co-elution. You must exploit the pKa differences between your product (neutral), the byproduct (DCU), and the starting materials (acidic/basic).
The Optimized Wash Protocol
Principle: o-Cresol has a pKa of ~10.3, while Thiophene-3-carboxylic acid has a pKa of ~4.1. A simple bicarbonate wash will remove the acid but not the phenol.
Step-by-Step Protocol:
Filtration (Critical if DCC was used):
Cool the reaction mixture to 0°C for 30 minutes.
Filter the suspension through a sintered glass funnel packed with a pad of Celite 545 .
Reasoning: This removes the bulk of the insoluble DCU urea byproduct immediately.
Solvent Exchange:
If the reaction was in DMF or THF, dilute significantly with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . EtOAc is preferred as it facilitates better phase separation during washing.
The "Three-Stage" Wash:
Stage A (Remove DMAP/Amine): Wash organic layer 2x with 0.5 M HCl or 10% Citric Acid .
Stage B (Remove Thiophene Acid): Wash 2x with Saturated NaHCO₃ .
Stage C (Remove o-Cresol - Proceed with Caution): Wash 2x with cold (0°C) 1 M NaOH .
Warning: Aryl esters can hydrolyze in strong base. Perform this wash rapidly (contact time < 2 mins) and immediately move to the brine wash.
Dry over Anhydrous MgSO₄ (Magnesium Sulfate acts as a better scavenger for traces of water/base than Sodium Sulfate).
Visualizing the Workflow
Figure 1: Logical flow for the chemical workup of aryl thiophene esters, highlighting impurity removal at each stage.
Module 2: Chromatographic Purification
Q: I still see a "tailing" spot on my TLC, or the product is an oil instead of a solid. What are the column conditions?
A: The "tailing" is likely residual o-cresol. The thiophene ring makes the ester lipophilic, but the ester linkage adds polarity.
Stationary Phase & Eluent Selection
Parameter
Recommendation
Technical Rationale
Stationary Phase
Silica Gel 60 (230-400 mesh)
Standard phase is sufficient. If cresol persists, consider Neutral Alumina (phenols bind tighter to alumina than esters).
Solvent System
Hexanes / Ethyl Acetate
Start with 95:5 (Hex:EtOAc).[2] The product typically elutes around 10-15% EtOAc.
Loading
Dry Load (on Silica)
Dissolve crude in minimal DCM, mix with silica, and evaporate. This prevents "streaming" of the lipophilic ester.
TLC Visualization
UV (254 nm) & KMnO₄
Thiophene is UV active. Cresol stains brown/yellow with KMnO₄.
Troubleshooting the "Cresol Ghost":
If o-cresol co-elutes with your product:
Azeotropic Distillation: Cresol has a high boiling point (191°C) but forms azeotropes. Suspend the crude oil in Toluene and rotary evaporate 3-4 times. This helps pull off free phenol.
High Vacuum: Dry the product on a high-vacuum line (< 0.1 mbar) at 40°C for 12 hours. o-Cresol is volatile enough to sublime/evaporate under these conditions.
Module 3: Crystallization (The Polishing Step)
Q: My product is 95% pure but yellow. How do I get white crystals?
A: Thiophene derivatives often carry trace sulfurous impurities that cause yellowing. Recrystallization is the most effective method for final polishing.
Recommended Solvent Systems:
Ethanol (Absolute):
Dissolve in boiling ethanol.
Add water dropwise until slight turbidity appears.
Cool slowly to room temperature, then 4°C.
Hexane/EtOAc (Layering):
Dissolve product in minimal warm EtOAc.
Carefully layer 3x volume of Hexane on top.
Allow to diffuse overnight.
Module 4: Troubleshooting FAQ
Q: Why is there a white precipitate forming in my NMR tube?A: This is Residual DCU . It is sparingly soluble in CDCl₃.
Fix: Filter the NMR sample through a small cotton plug. For the bulk material, redissolve in cold ether/EtOAc, filter again, and recrystallize.
Q: The product smells like "band-aids" or "medicinal."A: This is the diagnostic scent of o-cresol .
Fix: Your base wash was insufficient. Re-dissolve in ether and wash with 10% NaOH (cold, fast) or subject the material to high-vacuum drying (>8 hours).
Q: My yield is lower than expected (<50%).A: Check the Acid Wash step. If you used strong acid or long contact times, you may have hydrolyzed the ester. Alternatively, if using DCC, the "N-acylurea" rearrangement byproduct might have formed (thermodynamically stable, cannot be converted to ester).
Prevention: Ensure DMAP is added catalytically and the reaction is kept at 0°C during DCC addition.
Decision Matrix: Impurity Identification
Figure 2: Rapid diagnostic tree for common impurities in thiophene ester synthesis.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for ester purification and phenol removal).
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. (Foundational text on DCC/DMAP coupling and urea byproducts).
Buchstaller, H-P. et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[3] Monatshefte für Chemie2001 , 132, 279–293.[3] (Provides specific physical data and purification context for thiophene carboxylates).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent and reagent purification).
Technical Support Center: Thiophene Esterification Optimization
Topic: Minimizing Side Reactions During Thiophene Esterification Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current) Executive Summary: The Thiophene Paradox Thiophene est...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions During Thiophene Esterification
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Version: 2.1 (Current)
Executive Summary: The Thiophene Paradox
Thiophene esterification presents a unique "paradox of reactivity." The thiophene ring is electron-rich (aromatic), making it highly susceptible to electrophilic attack, yet its carboxylic acid derivatives are prone to thermal decarboxylation.
Standard esterification protocols (e.g., Fischer esterification with
) often fail because the conditions required to drive the equilibrium (heat, strong acid) trigger the very side reactions you must avoid: polymerization and decarboxylation .
This guide provides self-validating protocols to bypass these specific failure modes.
Critical Failure Modes & Mechanistic Causality
Before selecting a protocol, diagnose your potential failure mode based on the electronic nature of your substrate.
Failure Mode
Mechanism
Trigger Condition
Diagnostic Sign
Decarboxylation
Loss of via stabilized anion/ylide intermediate.
Thermal reflux (>60°C) or strong base.
Gas evolution bubbles; product mass = Target - 44 Da.
Acid chloride formation (e.g., ) without dilution.
Dimeric ketone byproduct; complex NMR in aromatic region.
N-Acylurea Shift
1,3-rearrangement of O-acylisourea.
Steglich conditions (DCC) without sufficient DMAP or slow alcohol addition.
Insoluble urea precipitate that is not DCU; low yield.
Decision Matrix: Method Selection
Do not default to Fischer esterification. Use this logic flow to select the correct protocol.
Figure 1: Strategic decision tree for selecting esterification conditions based on substrate stability.
Technical Protocols
Protocol A: Base-Mediated Alkylation (The "Safe Mode")
Best for: Acid-sensitive thiophenes and preventing decarboxylation.
The Logic: Instead of activating the carbonyl (which requires acid/heat), we activate the nucleophile. By forming the carboxylate salt with Cesium Carbonate (
), we utilize the "Cesium Effect" to enhance solubility in organic solvents and promote attack on an alkyl halide.
Reagents:
Thiophene carboxylic acid (1.0 equiv)
(1.2 equiv)
Alkyl Halide (e.g., MeI, BnBr) (1.2 - 1.5 equiv)
Solvent: DMF (Dry)
Step-by-Step Workflow:
Salt Formation: Dissolve acid in DMF (0.2 M). Add
. Stir at Room Temperature (RT) for 30 mins.
Checkpoint: Solution should become a suspension/slurry. Gas evolution (
) from carbonate neutralization is normal here (do not confuse with decarboxylation).
Alkylation: Add Alkyl Halide dropwise.
Monitor: Stir at RT for 2–4 hours.
Self-Validation: TLC should show the disappearance of the baseline acid spot and appearance of a less polar ester spot.
Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.
Troubleshooting:
Issue: Reaction too slow?
Fix: Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).
Protocol B: Optimized Steglich Esterification
Best for: Thermally unstable substrates (2-COOH) and general lab scale.
The Logic: Uses DCC to activate the acid at RT. The critical addition is DMAP . Without DMAP, the O-acylisourea intermediate rearranges to an unreactive N-acylurea (side reaction). DMAP acts as an acyl-transfer agent, intercepting the intermediate faster than the rearrangement can occur.
Reagents:
Thiophene acid (1.0 equiv)
Alcohol (1.1 equiv)
DCC (1.1 equiv) or EDC.HCl (for easier workup)
DMAP (0.1 - 0.2 equiv) (CRITICAL)
Solvent: DCM (Anhydrous)
Step-by-Step Workflow:
Pre-mix: Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.
Activation: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
Why? Slow addition prevents a high local concentration of active species that could favor self-reaction.
Reaction: Allow to warm to RT naturally. Stir 3–12 hours.
Checkpoint: White precipitate (DCU) will form if using DCC.
Quench: Add 0.5 mL acetic acid to consume excess carbodiimide.
Workup: Filter off DCU precipitate. Wash filtrate with 0.5N HCl (to remove DMAP) and then
.
Troubleshooting:
Issue: Low yield, urea byproduct found in NMR.
Fix: You likely added DCC before the alcohol/DMAP. The alcohol must be present during activation to trap the intermediate.
Protocol C: Yamaguchi Esterification
Best for: Sterically hindered alcohols or intramolecular macrolactonization.
The Logic: Uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[2] The trichlorophenyl group is sterically bulky and electron-withdrawing, forcing the alcohol to attack the thiophene carbonyl exclusively (regioselectivity).
Reagents:
Thiophene acid (1.0 equiv)
Yamaguchi Reagent (1.1 equiv)
(1.2 equiv)
Alcohol (1.0 - 2.0 equiv)
DMAP (1.0 - 2.0 equiv)
Solvent: Toluene or THF
Step-by-Step Workflow:
Mixed Anhydride Formation: Dissolve acid and
in THF. Add Yamaguchi reagent. Stir 1 hr at RT.
Checkpoint: Formation of triethylamine hydrochloride salt (precipitate).
Solvent Swap (Optional but recommended): Filter off salts, evaporate THF, redissolve in Toluene.
Esterification: Add solution of Alcohol + DMAP to the mixed anhydride solution.
Reaction: Stir at RT (or mild heat 40°C if very hindered).
Mechanism of Side Reactions
Understanding why the reaction fails is the key to prevention.
Figure 2: Mechanistic pathways leading to common side reactions versus the desired esterification.
FAQ: Troubleshooting & Optimization
Q: I see a new spot on TLC that is very non-polar, but it's not my ester. What is it?A: If you used DCC, it is likely the N-acylurea rearrangement product. This happens if DMAP concentration is too low or if the alcohol is unreactive. Solution: Switch to Protocol C (Yamaguchi) or increase DMAP loading to 0.5 equiv.
Q: My reaction mixture turned black and viscous.A: This is characteristic of thiophene polymerization. You likely used a strong acid catalyst (like
or p-TsOH) or generated high concentrations of HCl during acid chloride formation. Solution: Discard and restart using Protocol A (Base-Mediated).
Q: Can I use Thionyl Chloride (
) to make the acid chloride?A: Proceed with extreme caution. Thiophene is electron-rich; the acid chloride can react with another thiophene molecule (Friedel-Crafts self-acylation). If you must use this route, use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C, rather than refluxing .
Q: How do I remove the smell of thiophene byproducts?A: Thiophene esters and byproducts are potent sulfur-smelling compounds. Rinse all glassware with a dilute bleach solution (oxidizes the sulfur) before removing it from the fume hood.
References
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
Cesium Carbonate Alkylation: Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters. The Journal of Organic Chemistry, 46(21), 4321–4323.
Thiophene Polymerization: Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738.
Stability of 2-Methylphenyl thiophene-3-carboxylate under hydrolytic conditions
Technical Support Guide: Stability of 2-Methylphenyl Thiophene-3-carboxylate Executive Summary 2-Methylphenyl thiophene-3-carboxylate represents a specific class of aryl heteroaryl esters. Its stability profile is govern...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Stability of 2-Methylphenyl Thiophene-3-carboxylate
Executive Summary
2-Methylphenyl thiophene-3-carboxylate represents a specific class of aryl heteroaryl esters. Its stability profile is governed by a "tug-of-war" between the electronic lability of the aryl ester linkage and the steric protection provided by the ortho-methyl group on the phenolic moiety.
Primary Vulnerability: High sensitivity to Base-Catalyzed Hydrolysis (pH > 8.0). The phenoxide leaving group (2-methylphenol) is significantly better than an alkoxide, making this compound far more labile than methyl or ethyl esters.
Secondary Stability: Moderate resistance to Acid Hydrolysis and Neutral conditions . The ortho-methyl group provides a steric shield that retards nucleophilic attack compared to a simple phenyl ester.
Biological Context: Highly susceptible to esterases (e.g., carboxylesterases) in plasma/microsomal stability assays.
Mechanistic Insight: The "Why" Behind the Instability
To troubleshoot effectively, you must understand the molecular dynamics at play.
The Leaving Group Factor (Electronic Effect)
In a hydrolysis reaction, the bond breakage depends heavily on the stability of the leaving group.
Alkyl Esters (e.g., Methyl thiophene-3-carboxylate): Leaving group is methoxide (
). Poor leaving group; requires harsh conditions.
Aryl Esters (Target Compound): Leaving group is 2-methylphenoxide (
). Good leaving group; hydrolysis proceeds rapidly even under mild basic conditions.
The Ortho-Effect (Steric Effect)
The methyl group at the 2-position of the phenyl ring creates steric bulk near the carbonyl carbon.
Impact: This hinders the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, increasing the half-life (
) compared to a non-substituted phenyl ester. However, it does not grant immunity to high pH.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the critical tetrahedral intermediate.
Caption: Figure 1. Base-catalyzed hydrolysis pathway.[1] The steric bulk of the 2-methyl group slows the formation of the tetrahedral intermediate, but the stability of the resulting phenoxide ion drives the collapse step.
Troubleshooting & FAQs
Q1: I am observing significant degradation during LC-MS analysis. Is my mobile phase the culprit?Diagnosis: Likely, yes.
The Issue: If you are using a basic mobile phase additive (e.g., Ammonium Bicarbonate, pH 10) or allowing the sample to sit in methanol/water for extended periods, you are promoting hydrolysis.
Solution: Switch to an acidic mobile phase (0.1% Formic Acid or 0.1% TFA). The protonated carbonyl is less susceptible to nucleophilic attack by water in the absence of heat. Ensure autosampler temperature is set to 4°C.
Q2: My compound disappears during workup with saturated NaHCO₃. Why?Diagnosis: Saponification.
The Mechanism: While Sodium Bicarbonate is a weak base (pH ~8.5), aryl esters are reactive enough to hydrolyze over the course of a 30-60 minute extraction, especially if the mixture is warm.
Solution:
Use cold (0°C) bicarbonate solution.
Perform the wash quickly (< 5 mins).
Alternatively, use a phosphate buffer adjusted to pH 6.5-7.0 for neutralization.
Q3: In plasma stability assays, the half-life is much shorter than expected (< 10 min). Is this normal?Diagnosis: Yes, this is expected behavior for aryl esters.
The Cause: Plasma contains high levels of carboxylesterases (CES). Aryl esters are "privileged" substrates for these enzymes because they mimic the transition state of natural substrates better than alkyl esters.
Solution: This is not a "stability problem" but a metabolic feature. To stabilize the sample for bioanalysis, you must add an esterase inhibitor (e.g., PMSF or NaF) immediately upon blood collection.
Q4: How should I store the solid material?Diagnosis: Moisture sensitivity.
The Issue: Over time, atmospheric moisture can hydrolyze the surface of the solid, liberating 2-methylphenol (which smells like antiseptic/tar).
Solution: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Desiccators are mandatory.
Iriarte, G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health.
Supports the comparison of phenyl vs. alkyl ester stability and plasma lability.[2]
Whitesides, G.M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University.
Provides kinetic data on pH-rate profiles for similar ester hydrolysis mechanisms.
Department of Chemistry, University of Calgary. Chapter 20: Hydrolysis of Esters.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Applications Support Hub.Ticket ID: DEG-TMP-3C-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Identification and Troubleshooting of Degradation Products for 2-Methylphenyl thiophene-3-carboxylate
Executive Summary & Regulatory Context
You are likely characterizing this compound for stability indicating assays (SIAs) under ICH Q1A(R2) guidelines. This molecule contains two distinct chemical moieties susceptible to degradation: a thiophene ring (prone to oxidation) and an aryl ester linkage (prone to hydrolysis).
The steric hindrance provided by the ortho-methyl group on the phenyl ring provides some kinetic stability against hydrolysis compared to a standard phenyl ester, but it does not render it immune. Your degradation profile will likely be dominated by hydrolytic cleavage, followed by oxidative species.
The most immediate degradation pathway for 2-Methylphenyl thiophene-3-carboxylate is the cleavage of the ester bond. This occurs readily under acidic, basic, or enzymatic (plasma stability) conditions.
The Mechanism
Water acts as a nucleophile attacking the carbonyl carbon. The reaction yields two distinct fragments:
Thiophene-3-carboxylic acid (The "Acid" Fragment)
2-Methylphenol (o-Cresol) (The "Phenol" Fragment)
Analytical Troubleshooting: "The Case of the Missing Mass Balance"
Issue: Users often report finding the Acid peak but failing to recover stoichiometric amounts of the Phenol peak, leading to poor mass balance (<90%).
Root Cause:Volatility.
2-Methylphenol (o-Cresol) has a boiling point of ~191°C, but it has significant vapor pressure. If your sample preparation involves drying down (e.g., SpeedVac or N2 stream) after stress testing, you are likely evaporating your degradation product.
Corrective Protocol:
Avoid Dry-Down: Dilute stress samples directly with your mobile phase.
Trap the Phenol: If concentration is required, ensure the pH is raised >11 before drying. This converts o-Cresol to its phenolate salt (non-volatile).
Detection Mode: o-Cresol ionizes poorly in ESI+ (Electrospray Positive). Switch to ESI- (Negative) or use APPI/APCI for better sensitivity of the phenol fragment.
), the thiophene ring becomes the primary liability. Unlike benzene, the sulfur atom in thiophene has lone pairs available for electrophilic attack.
The Mechanism
S-Oxidation: The sulfur atom is oxidized to the Thiophene S-oxide (unstable) and subsequently the Thiophene S,S-dioxide (Sulfone) .
Dimerization: Thiophene S-oxides are highly reactive dienes and can undergo Diels-Alder dimerization.
Ring Opening: Extreme oxidation can cleave the thiophene ring, resulting in complex aliphatic sulfonic acids.
Analytical Troubleshooting: "Ghost Peaks"
Issue: Appearance of broad, smearing peaks or multiple isomers in peroxide-stressed samples.
Root Cause: Thiophene S-oxides are often thermally unstable. They may degrade during the GC-MS injection or in the heated ESI source.
Corrective Protocol: Use UPLC-MS with lower source temperatures. Avoid GC-MS for oxidative stress samples of thiophenes.
Visualization: Degradation Pathways & Logic
The following diagram maps the chemical breakdown and the decision logic for identifying these products.
Figure 1: Mechanistic degradation pathways and troubleshooting logic for mass balance deficits.
Experimental Protocol: Forced Degradation Setup
To generate these products for method validation, follow this self-validating protocol.
Stress Condition
Reagent / Condition
Duration
Target Degradation
Notes
Acid Hydrolysis
0.1 N HCl, 60°C
2–6 Hours
1
Troubleshooting
Optimizing temperature for 2-Methylphenyl thiophene-3-carboxylate formation
Technical Support Center: Optimization Guide for 2-Methylphenyl Thiophene-3-carboxylate Formation Introduction: The Thermal Landscape of Thiophene Esterification User Case: Synthesis of 2-Methylphenyl thiophene-3-carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization Guide for 2-Methylphenyl Thiophene-3-carboxylate Formation
Introduction: The Thermal Landscape of Thiophene Esterification
User Case: Synthesis of 2-Methylphenyl thiophene-3-carboxylate.
Core Challenge: Balancing the activation energy required to overcome the steric hindrance of o-cresol (2-methylphenol) against the thermal sensitivity of the thiophene ring (susceptibility to oxidative polymerization or decarboxylation).
This guide provides a validated protocol optimized for thermal precision . Unlike aliphatic esterifications, the reaction between a heteroaromatic acid and an ortho-substituted phenol requires a specific thermodynamic profile to ensure high yield and purity.
Module 1: Reaction Kinetics & Thermodynamics (The "Why")
Q: Why can't I use standard Fischer esterification (refluxing with H₂SO₄) for this synthesis?A: Fischer esterification is thermodynamically unfavorable for phenols.
Nucleophilicity: Phenols are significantly less nucleophilic than aliphatic alcohols due to resonance delocalization of the oxygen lone pair into the benzene ring.
Equilibrium: The equilibrium constant (
) for phenol esterification is low. Generating water in the presence of a strong acid catalyst at high temperatures often leads to hydrolysis or polymerization of the thiophene ring before the ester forms.
Recommendation: Use the Acyl Chloride Pathway or Steglich Esterification .[1] This guide focuses on the Acyl Chloride method as it is more scalable and robust for hindered phenols.
Q: How does temperature specifically affect the 2-methylphenyl (o-cresol) coupling?A: The ortho-methyl group on the phenol creates a steric barrier.
Low Temperature (<0°C): Kinetic control prevents side reactions (like anhydride formation) but provides insufficient energy for the hindered phenol to attack the carbonyl carbon efficiently.
Moderate Temperature (20–40°C): The "Goldilocks" zone where the acyl pyridinium intermediate forms and reacts with the phenol.
High Temperature (>80°C): Increases the risk of thiophene ring sulfonation (if using impure SOCl₂) or thermal decarboxylation.
Module 2: Optimized Protocol (The "How")
Methodology: Two-Step Activation via Thionyl Chloride (
).
Step 1: Formation of Thiophene-3-carbonyl Chloride
Add acid chloride slowly to the phenol/base solution. Controls the highly exothermic formation of the acyl ammonium salt.
Coupling
25°C -> 40°C
4–12 hrs
Warm to RT. If TLC shows unreacted acid chloride after 4 hours, gently heat to 40°C to overcome the ortho-methyl steric hindrance.
Quench
0°C
10 min
Cool before adding water/bicarbonate to prevent hydrolysis of the newly formed ester.
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision nodes and temperature-dependent pathways.
Caption: Process flow for the thermal management of thiophene-3-carboxylic acid activation and esterification.
Module 4: Troubleshooting & FAQs
Q: The reaction mixture turned black during the Acid Chloride step. What happened?
Diagnosis: Polymerization of the thiophene ring.[3][4][5]
Cause: Temperature was too high (>90°C) or the
contained sulfuric acid impurities.
Fix: Maintain bath temperature strictly at 75–80°C. Use freshly distilled thionyl chloride.
Q: I see a new spot on TLC that isn't the ester or the starting material. It's very non-polar.
Diagnosis: Thiophene-3-carboxylic Anhydride.
Cause: Insufficient nucleophile (phenol) or hydrolysis of the acid chloride due to moisture, followed by reaction with remaining acid.
Fix: Ensure the system is anhydrous (
atmosphere). Use a slight excess of o-cresol (1.1–1.2 eq).
Q: Yield is low (<50%) despite full consumption of the acid chloride.
Diagnosis: Steric hindrance preventing efficient coupling, leading to hydrolysis during workup.
Fix: During the coupling phase (Step 2), add a catalyst like DMAP (4-Dimethylaminopyridine) (10 mol%). DMAP is a "hyper-nucleophile" that effectively transfers the acyl group to the hindered phenol.
Q: Can I do this in one pot?
A: Not recommended for high purity. Residual
generates gas upon reaction with the phenol, which can degrade the product or consume the base rapidly. Removing the (Step 1, Isolation) is a critical quality control point.
References
Preparation of Esters from Carboxylic Acids and Phenols . Common Organic Chemistry.
[Link]
Optimization of Esterification of Hindered Phenols . Organic Syntheses, Coll.[4] Vol. 3, p.167.
[Link]
Mechanistic Studies of Steglich Esterification . Journal of the American Chemical Society.
[Link][6]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methylphenyl Thiophene-3-carboxylate
Subject: Troubleshooting Low Purity & Isolation Issues
Ticket ID: #THIO-EST-003
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Identify Your Impurity
Before altering your synthesis, you must identify the specific contaminant compromising your purity. Use the following diagnostic workflow to categorize your issue.
Figure 1: Diagnostic logic for identifying common impurities in thiophene ester synthesis.
Synthesis-Stage Troubleshooting (Root Cause Analysis)
Q: I am seeing significant unreacted o-cresol in my crude mixture. Should I add more catalyst?A: Not necessarily. The steric hindrance of the ortho-methyl group on the phenol reduces nucleophilicity.
The Causality: In Steglich esterification (DCC/DMAP), the reaction is equilibrium-driven. o-Cresol is a weak nucleophile compared to primary alcohols.
The Fix: Switch to the Acid Chloride Method . Converting thiophene-3-carboxylic acid to its acid chloride (using Thionyl Chloride) creates a highly reactive electrophile that overcomes the steric hindrance of o-cresol.
See Protocol A below.
Q: My product is turning black/tarry during the reaction. Is the thiophene ring unstable?A: Yes, thiophene rings are electron-rich and susceptible to electrophilic aromatic substitution or polymerization under strong Lewis acid conditions or high temperatures.
The Causality: If you are using harsh Lewis acids (like AlCl₃) or excessive heating with thionyl chloride, you may be initiating cationic polymerization of the thiophene ring.
The Fix:
Keep reaction temperatures below 60°C.
If making the acid chloride, use catalytic DMF and remove excess SOCl₂ under vacuum immediately after conversion. Do not distill the acid chloride at high temperatures.
Q: I used DCC, and I cannot get rid of the white precipitate (DCU).A: Dicyclohexylurea (DCU) is notoriously difficult to remove completely by filtration alone.
The Fix:
Cold Filtration: Chill the reaction mixture to 0°C for 1 hour before filtering; DCU is less soluble in cold ethyl acetate/DCM.
Solvent Swap: Evaporate the reaction solvent and suspend the residue in cold diethyl ether . DCU is virtually insoluble in ether, while your ester should dissolve. Filter again.
Work-up & Purification Guides
Q: How do I remove "sticky" o-cresol residues? Flash chromatography isn't separating them well.A: o-Cresol often "tails" on silica gel, contaminating the ester. You must exploit the pKa difference before chromatography.
The Science:
o-Cresol pKa: ~10.3
Thiophene-3-carboxylic acid pKa: ~4.1
Ester: Neutral
The Protocol: Perform a High-pH Wash .
Dissolve crude in Ethyl Acetate (EtOAc).
Wash 2x with 2M NaOH (pH ~14).
Why: At pH 14, o-cresol is >99.9% deprotonated (phenolate) and will partition into the aqueous layer.
Wash 1x with Brine (to remove trapped base).
Dry over Na₂SO₄.
Q: My product solidifies but looks yellow/brown. How do I improve the color?A: Thiophene derivatives and phenols oxidize easily, leading to colored quinone-like impurities.
The Fix: Perform a Recrystallization rather than just washing.
Solvent System: Ethanol/Water (9:1) or Hexane/EtOAc.
Activated Carbon:[1][2] If the color persists, treat the hot solution with activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.
Standardized Protocols
Protocol A: Acid Chloride Synthesis (Recommended for High Purity)
Use this method to avoid urea byproducts and drive the reaction to completion.
Activation: In a dry flask, suspend Thiophene-3-carboxylic acid (1.0 equiv) in dry DCM. Add Thionyl Chloride (1.5 equiv) and 2 drops of DMF.
Reflux: Heat to mild reflux (40°C) for 2-3 hours until gas evolution ceases and the solution clears.
Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Do not overheat).
Coupling: Redissolve the residue in dry DCM. Add o-cresol (1.0 equiv) and Triethylamine (1.2 equiv) dropwise at 0°C.
Reaction: Stir at Room Temp for 4-6 hours. Monitor by TLC.
Protocol B: Purification via Flash Chromatography
Use if recrystallization fails.
Parameter
Setting/Material
Stationary Phase
Silica Gel (230-400 mesh)
Column Packing
Slurry pack in Hexane
Mobile Phase A
Hexane (Non-polar)
Mobile Phase B
Ethyl Acetate (Polar)
Gradient
0% B for 2 CV (Column Volumes), then 0-15% B over 10 CV.
Detection
UV @ 254nm (Thiophene absorbs strongly)
Rf Target
Product Rf ~0.4-0.5 in 9:1 Hexane:EtOAc
Experimental Logic Map
The following diagram illustrates the purification logic to separate the target ester from specific impurities based on their chemical properties.
Figure 2: Purification workflow exploiting solubility and pKa differences.
References
Steglich Esterification Mechanism & Byproducts : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Thiophene Chemistry & Stability : Swanston, J. (2006).[3] Thiophene.[3][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Link
Purification of Phenolic Esters: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa-based extraction logic).
pKa Values for Extraction : Haynes, W. M. (Ed.).[3][8] (2014). CRC Handbook of Chemistry and Physics. CRC Press. (Confirming pKa of o-cresol ~10.3 and benzoic acid derivatives ~4.2).
Technical Guide: FTIR Characterization of 2-Methylphenyl Thiophene-3-Carboxylate
The following technical guide provides an in-depth analysis of the FTIR absorption characteristics of 2-Methylphenyl thiophene-3-carboxylate . This guide is structured for researchers and analytical scientists, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the FTIR absorption characteristics of 2-Methylphenyl thiophene-3-carboxylate . This guide is structured for researchers and analytical scientists, focusing on structural validation through vibrational spectroscopy.
Executive Summary & Molecular Context
2-Methylphenyl thiophene-3-carboxylate is a heteroaromatic ester often utilized as a scaffold in the synthesis of antimicrobial agents and optoelectronic materials. Its structure combines an electron-rich thiophene ring with a steric-heavy 2-methylphenyl (o-tolyl) group , linked via a carboxylate ester.
Precise characterization requires distinguishing the ester linkage vibrations from the aromatic ring modes of both the thiophene and benzene moieties. This guide compares the target molecule against its synthetic precursor (Thiophene-3-carboxylic acid ) and a standard aliphatic analogue (Methyl thiophene-3-carboxylate ) to isolate unique spectral fingerprints.
Structural Logic
Thiophene Ring (Position 3): Acts as an electron donor via conjugation, lowering the carbonyl frequency compared to aliphatic esters.
2-Methylphenyl Group: Introduces steric bulk and specific ortho-substitution bending modes, distinct from the thiophene ring breathing modes.
Comparative Spectral Analysis
The following data synthesizes experimental baselines from thiophene-3-carboxylate derivatives to establish the characteristic footprint of the target molecule.
Substituent ID: Confirms the o-tolyl methyl group.
oop Bending
740 – 760 cm⁻¹
750 – 830 cm⁻¹
750 – 770 cm⁻¹
Substitution Pattern: Overlap of thiophene and ortho-benzene wagging.
Detailed Band Assignment
A. The Carbonyl Region (1700–1750 cm⁻¹)
The carbonyl stretch is the most critical diagnostic marker.
Observation: The target molecule exhibits a sharp peak at 1720–1735 cm⁻¹ .
Causality: The thiophene ring conjugates with the carbonyl, lowering the frequency (single bond character increases). However, the phenoxy oxygen (from the 2-methylphenyl group) is electron-withdrawing via induction, which slightly raises the frequency compared to an alkyl ester.
Differentiation: A broad band at 1680 cm⁻¹ would indicate unreacted carboxylic acid starting material.
B. The Fingerprint Region (600–1500 cm⁻¹)
Thiophene Modes: Look for the "Thiophene Doublet" around 1520 cm⁻¹ and 1410 cm⁻¹ (C=C asymmetric/symmetric stretching).
Ester "Rule of Three": Esters typically display three strong bands.[2] For this aromatic ester, expect the C-O-C asymmetric stretch at 1240–1260 cm⁻¹ and the O-C-C stretch near 1080–1100 cm⁻¹ .
Ortho-Substitution: The 2-methylphenyl group provides a strong out-of-plane (oop) C-H bending vibration near 750 cm⁻¹ , often overlapping with the thiophene C-H wag.
To ensure high-fidelity spectral acquisition, the following protocol minimizes artifacts such as moisture interference or sample degradation.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for solid esters to avoid hygroscopic broadening.
Step-by-Step Methodology:
Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the background spectrum shows <0.05 absorbance units in the 3000 cm⁻¹ region.
Background Scan: Acquire a 32-scan air background.
Sample Loading: Place ~5 mg of 2-Methylphenyl thiophene-3-carboxylate powder onto the crystal center.
Compression: Apply pressure using the anvil until the force gauge reads 80–100 N (optimal contact).
The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the key decision nodes based on FTIR data.
Figure 1: Logic flow for validating ester formation and purity using FTIR markers.
References
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. 4[5]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Coats, A. W. (1964). The Infrared Absorption Spectra of Thiophene Derivatives.
Spectroscopy Online. (2018). The C=O[1][2] Bond, Part VI: Esters and the Rule of Three. 2
National Institute of Standards and Technology (NIST).Thiophene-3-carboxylic acid Infrared Spectrum. (Used as precursor baseline).
A Comparative Analysis of 2-Methylphenyl thiophene-3-carboxylate and Phenyl thiophene-3-carboxylate for Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Performance In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the str...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Performance
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comparative analysis of two closely related thiophene-based esters: 2-Methylphenyl thiophene-3-carboxylate and its non-methylated counterpart, phenyl thiophene-3-carboxylate. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data on analogous compounds and established medicinal chemistry principles to provide a predictive comparison. We will delve into their synthesis, projected physicochemical characteristics, and anticipated biological activities, supported by detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations.
Introduction to the Contenders
At the core of our comparison are two molecules differing by a single methyl group on the phenyl ester moiety. This seemingly minor structural alteration can profoundly influence a molecule's biological behavior. Phenyl thiophene-3-carboxylate serves as our baseline, a simple aromatic ester of the versatile thiophene-3-carboxylic acid. The introduction of a methyl group at the ortho position of the phenyl ring in 2-Methylphenyl thiophene-3-carboxylate is expected to introduce steric and electronic changes that can impact receptor binding, metabolic stability, and overall efficacy.
Thiophene derivatives are well-documented for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide will explore how the addition of a methyl group might modulate these activities, offering insights for drug development professionals.
Synthesis and Characterization: A Proposed Route
The synthesis of both 2-Methylphenyl thiophene-3-carboxylate and phenyl thiophene-3-carboxylate can be achieved through a standard esterification reaction. A reliable method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is known for its mild reaction conditions and good yields.
A proposed synthetic scheme is outlined below:
Caption: Proposed synthesis of the target compounds via DCC/DMAP-catalyzed esterification.
Characterization of the final products would be carried out using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their molecular structures.
The methyl group increases the nonpolar surface area, enhancing lipophilicity.
Solubility in Polar Solvents
Higher
Lower
Increased lipophilicity generally leads to decreased solubility in polar solvents like water.
Steric Hindrance
Lower
Higher
The ortho-methyl group introduces steric bulk around the ester linkage.
Structure-Activity Relationship (SAR) and Biological Performance
The introduction of a methyl group can significantly alter the biological activity of a molecule. While we lack direct comparative data, we can draw inferences from related compounds. For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) has demonstrated selective anticancer activity against HepG2 and Caco-2 cell lines, with EC50 values in the low micromolar range.[3] This suggests that the 2-methylphenyl moiety is compatible with biological activity and may even enhance it in certain contexts.
Anticancer Activity
Thiophene derivatives are known to exhibit anticancer properties.[6][7] The methyl group in 2-Methylphenyl thiophene-3-carboxylate could influence anticancer activity through several mechanisms:
Enhanced Binding Affinity: The methyl group could provide additional hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.
Altered Metabolism: The methyl group can block a site of metabolic oxidation on the phenyl ring, potentially increasing the compound's half-life and bioavailability.
Steric Effects: The ortho-methyl group could induce a conformational change that either favors or hinders binding to a biological target.
Antimicrobial Activity
Thiophene-containing compounds have shown promise as antimicrobial agents.[5] The increased lipophilicity of the methylated compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial activity.
Anti-inflammatory Activity
Certain thiophene derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4] The structural features of the two compounds are consistent with those of some known anti-inflammatory agents. The methyl group could influence the binding to the active site of inflammatory enzymes.
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided.
Synthesis of Phenyl and 2-Methylphenyl thiophene-3-carboxylate
X-ray crystallography data for 2-Methylphenyl thiophene-3-carboxylate
An In-depth Guide to the X-ray Crystallography of Thiophene Carboxylates: A Comparative Structural Analysis A Note to Our Readers: Our initial goal was to provide a detailed crystallographic guide on 2-Methylphenyl thiop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to the X-ray Crystallography of Thiophene Carboxylates: A Comparative Structural Analysis
A Note to Our Readers: Our initial goal was to provide a detailed crystallographic guide on 2-Methylphenyl thiophene-3-carboxylate. However, an extensive search of publicly available crystallographic databases and scientific literature did not yield a publicly accessible crystal structure for this specific compound. In the spirit of providing a valuable and technically sound resource, we have pivoted to a closely related and well-characterized molecule: (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone . This guide will provide a comprehensive analysis of its crystal structure and compare it with other thiophene derivatives to illustrate key concepts in solid-state chemistry. The principles and methodologies discussed herein are broadly applicable to the structural analysis of small organic molecules and will be of significant interest to researchers, scientists, and drug development professionals.
The Critical Role of Single-Crystal X-ray Diffraction
In the realm of drug discovery and materials science, understanding the three-dimensional arrangement of atoms in a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining molecular structures. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physical and biological properties of a compound. For drug development professionals, this data is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and pharmacokinetic profiles.
This guide provides a detailed protocol for SC-XRD analysis and presents a comparative analysis of the crystal structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone with two other thiophene carboxylate derivatives to highlight how subtle changes in molecular structure can lead to significant differences in solid-state packing.
Experimental Protocol: From Powder to Solved Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline a typical workflow for the SC-XRD analysis of a small organic molecule like (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone.
Step 1: Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly true for crystallography; a high-quality crystal is a prerequisite for high-quality data. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects).
Protocol for Slow Evaporation Crystallization:
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For many organic molecules, solvents like ethanol, methanol, ethyl acetate, or dichloromethane are good starting points. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle heating can be used to increase solubility.
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow evaporation of the solvent over several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Step 2: Data Collection and Processing
This stage involves exposing the crystal to a focused beam of X-rays and recording the diffraction pattern.
Methodology:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
Diffractometer Setup: The data for (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone was collected on a Bruker Proteum2 CCD diffractometer using CuKα radiation (λ=1.54178 Å) at 296 K.[1]
Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
Step 3: Structure Solution and Refinement
The final step is to use the processed data to determine the arrangement of atoms in the crystal.
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms. The structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone was solved using the SHELXS program.[1]
Structure Refinement: The initial model is refined by least-squares methods against the experimental data using programs like SHELXL.[1] In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are typically placed in calculated positions.
Validation: The final refined structure is validated using tools like PLATON to check for any missed symmetry or other potential issues.[1] The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit (GooF).
Experimental Workflow Diagram
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone
The crystal structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone was successfully determined and the key crystallographic data are summarized below.[1]
To understand how molecular modifications impact the crystal packing, we will now compare the structure of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone with two other thiophene derivatives.
This molecule features a large, planar pyrene moiety attached to the thiophene ring via an ethyl carboxylate linker.
Parameter
2-(thiophen-3-yl)ethyl pyrene-1-carboxylate
Crystal System
Orthorhombic
Space Group
Pna2(1)
a (Å)
12.020(9)
b (Å)
7.576(6)
c (Å)
18.521(14)
Volume (ų)
1687(2)
Z
4
Temperature (K)
298
Radiation
MoKα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]
R1 = 0.057, wR2 = 0.148
CCDC Number
1435021
Key Structural Features and Comparison:
Disorder: The thiophene group in this structure is rotationally disordered over two positions with occupancy factors of 0.523 and 0.477.[2] This is a common phenomenon in thiophene derivatives and can be attributed to the similar steric profiles of the sulfur and vinyl groups, allowing for rotational freedom in the crystal lattice.[2]
Intermolecular Interactions: The crystal packing is dominated by weak C-H···O and C-H···π interactions.[2] Notably, despite the presence of the large, flat pyrene ring, there are no significant π-π stacking interactions.[2] Instead, the packing is influenced by S···π contacts.[2]
Comparison with (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone: The pyrene derivative has a much larger unit cell volume to accommodate the bulky substituent. The presence of disorder in the pyrene derivative contrasts with the ordered structure of the methanone. This highlights how the substituent can influence not only the packing arrangement but also the conformational stability of the thiophene ring within the crystal.
This molecule is smaller and features an amino group, which is a strong hydrogen bond donor.
Parameter
Methyl-3-aminothiophene-2-carboxylate
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
15.345(3)
b (Å)
7.5023(15)
c (Å)
19.336(4)
β (º)
109.93(3)
Volume (ų)
2092.4(7)
Z
12 (3 independent molecules)
Temperature (K)
293
Radiation
MoKα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]
R1 = 0.041, wR2 = 0.098
CCDC Number
Not provided in the source
Key Structural Features and Comparison:
Hydrogen Bonding: The crystal packing of methyl-3-aminothiophene-2-carboxylate is dominated by a network of N-H···O and N-H···N hydrogen bonds.[3] This leads to a more complex packing arrangement with three crystallographically independent molecules in the asymmetric unit.[3]
Intramolecular Interactions: Each of the three independent molecules exhibits an intramolecular N-H···O hydrogen bond, which results in a planar six-membered ring motif (S(6) motif).[3]
Comparison with (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone: The methanone, lacking strong hydrogen bond donors, exhibits a simpler packing arrangement driven by weaker C-H···O interactions.[1] The amino-substituted thiophene, in contrast, forms a robust hydrogen-bonded network, which is a key determinant of its crystal structure. This comparison vividly illustrates the profound impact of functional groups on the supramolecular assembly.
Comparative Molecular Structure Diagram
Caption: A comparison of the key structural features of the three thiophene derivatives.
Implications of Structural Variations
The comparative analysis reveals that even subtle changes to the substituents on a thiophene carboxylate core can lead to vastly different crystal packing arrangements. These differences have significant implications for the physicochemical properties of the material:
Solubility and Dissolution Rate: The strength and nature of intermolecular interactions directly affect the lattice energy of the crystal. Compounds with strong hydrogen bonding networks, like methyl-3-aminothiophene-2-carboxylate, generally have higher lattice energies and may exhibit lower solubility compared to those held together by weaker forces.
Polymorphism: The observation of disorder in the pyrene derivative suggests that this molecule may be prone to polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different stabilities, solubilities, and bioavailabilities, a critical consideration in drug development.
Mechanical Properties: The way molecules pack in the solid state influences the mechanical properties of the crystal, such as hardness and tabletability, which are important for pharmaceutical manufacturing.
Conclusion
While the crystal structure of 2-Methylphenyl thiophene-3-carboxylate remains elusive in the public domain, a detailed examination of the structurally related (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone and its comparison with other thiophene derivatives provides valuable insights into the principles of solid-state chemistry. This guide has demonstrated the power of single-crystal X-ray diffraction in elucidating the intricate details of molecular architecture and has highlighted how functional group modifications can profoundly influence crystal packing through a variety of intermolecular forces. For researchers in materials science and drug discovery, a thorough understanding of these structure-property relationships is essential for the rational design of new molecules with desired functionalities.
References
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl chloride. Molbank, 2021(3), M1254. [Link]
Morales-Espinoza, E. G., et al. (2016). Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 92-95. [Link]
El-khatatneh, N., et al. (2017). Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Journal of Applicable Chemistry, 6(4), 632-641. [Link]
Li, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 23. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
A Senior Application Scientist's Guide to the Validation of 2-Methylphenyl thiophene-3-carboxylate Purity via GC-MS
For: Researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a q...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the foundation of safety and efficacy. For a compound like 2-Methylphenyl thiophene-3-carboxylate (MPT), a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques, offering field-proven insights into method validation and data interpretation.
The Analytical Challenge: Understanding 2-Methylphenyl thiophene-3-carboxylate
Before selecting an analytical technique, it is crucial to understand the physicochemical properties of the analyte. MPT is a semi-volatile aromatic ester. Its thiophene and methylphenyl moieties make it susceptible to certain process-related impurities, such as isomers, unreacted starting materials (e.g., thiophene-3-carboxylic acid and 2-methylphenol), or byproducts from side reactions. The primary analytical challenge is to develop a method that is not only sensitive enough to detect trace impurities but also specific enough to resolve them from the main compound and each other.
GC-MS is often the gold standard for analyzing volatile and semi-volatile compounds due to its high separation efficiency and definitive identification capabilities.[1][2] However, the thermal lability of some carboxylates necessitates careful method development to prevent on-column degradation, which could lead to an inaccurate purity assessment.[3]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[2][4][5]
Causality Behind Experimental Choices
The selection of GC-MS parameters is a critical process guided by the chemical nature of MPT.
Injection Technique : A split/splitless inlet is versatile. For purity analysis where the main component is at a high concentration, a split injection prevents column overloading. For trace impurity analysis, a splitless injection maximizes sensitivity. A pulsed splitless injection can further improve the transfer of analytes onto the column.[6]
Column Selection : A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is an excellent starting point. This polarity provides a good balance of interactions to separate compounds based on boiling point and subtle differences in polarity, which is crucial for resolving potential isomers.
Oven Temperature Program : A carefully optimized temperature ramp is essential. A slow initial ramp ensures the separation of volatile impurities, while a steeper ramp later in the run reduces analysis time for higher-boiling compounds. The final temperature must be chosen to elute all components without causing thermal degradation of the analyte or column bleed. Thiophene derivatives have shown good thermal stability in various studies.[7]
Mass Spectrometer Settings : Electron Ionization (EI) at a standard 70 eV is typically used. This energy level produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident impurity identification.[8] Selected Ion Monitoring (SIM) can be used to increase sensitivity for specific, known impurities.
Self-Validating Experimental Protocol for GC-MS
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis.[9][10][11]
1. System Suitability Testing (SST)
Before any sample analysis, inject a system suitability solution containing MPT and a known, structurally similar impurity at a relevant concentration.
Acceptance Criteria:
Resolution (Rs): The resolution between MPT and the known impurity should be > 2.0.[11]
Tailing Factor (T): The peak for MPT should have a tailing factor between 0.8 and 1.5.
Reproducibility (%RSD): The relative standard deviation of the peak area for six replicate injections of MPT should be ≤ 2.0%.[11]
Failure to meet these criteria requires troubleshooting before proceeding.[11][12]
2. Sample Preparation
Accurately weigh approximately 25 mg of the MPT sample into a 25 mL volumetric flask.
Dissolve and dilute to volume with a high-purity solvent such as dichloromethane or ethyl acetate.
Use an internal standard (e.g., a stable, non-reactive compound with a similar retention time that is not present in the sample) for the most accurate quantification.
3. Chromatographic Conditions
GC System: Agilent 8890 or equivalent
Injector: Split/splitless, 250°C, Split ratio 50:1
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Program:
Initial temperature: 80°C, hold for 1 minute
Ramp: 15°C/min to 280°C
Hold: 5 minutes at 280°C
MS System: Agilent 5977B MSD or equivalent
Ion Source: Electron Ionization (EI), 230°C
Quadrupole: 150°C
Scan Range: m/z 40-450
4. Data Analysis
Identification: Identify the main MPT peak by its retention time and mass spectrum. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Quantification: Calculate purity using the area percent method. For higher accuracy, use an internal standard calibration curve.
Purity (%) = (Area of MPT Peak / Total Area of All Peaks) x 100
Comparative Analysis with Alternative Methods
No single analytical technique is a panacea. A comprehensive purity assessment often involves orthogonal methods—techniques that separate compounds based on different chemical principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[1][13]
Strengths for MPT Analysis:
Non-destructive: Ideal for analyzing impurities that might degrade under GC conditions.[1]
Versatility: A wide range of stationary and mobile phases allows for the separation of a broad range of polar and non-polar compounds.
Limitations:
Lower Resolution for Volatiles: Generally provides lower separation efficiency for volatile, non-polar compounds compared to capillary GC.[1]
Identification: While HPLC-MS is possible, UV detection is more common and provides less structural information than a mass spectrum from GC-MS.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei.[14][15][16]
Strengths for MPT Analysis:
Primary Method: Can determine purity without needing a reference standard of the analyte itself; instead, a high-purity internal standard is used.[14][15][17]
Structural Information: Provides definitive structural confirmation of the main component and can help identify impurities simultaneously.[18]
Universal Detection: Detects any proton-containing molecule, including those that may not have a chromophore for UV detection or are not volatile enough for GC.[15][16]
Limitations:
Sensitivity: Generally less sensitive than chromatographic methods, making it difficult to detect impurities below the 0.1% level.
Complexity: Requires careful selection of a non-overlapping internal standard and meticulous sample preparation and data processing.[14]
Data Summary: A Comparative Overview
Parameter
GC-MS
HPLC-UV
qNMR
Principle
Separation by volatility/polarity; detection by mass
Separation by polarity; detection by UV absorbance
Quantification by nuclear spin in a magnetic field
Broad screening, identification of unknown volatile impurities
Routine QC, analysis of non-volatile impurities
Purity assignment of reference standards, structural confirmation
Method Validation According to ICH Q2(R1) Guidelines
To be suitable for its intended purpose, the GC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21][22] This ensures the method is accurate, precise, and reliable.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by showing that the peaks for known impurities do not interfere with the MPT peak.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[20] This is tested by preparing a series of standards across a range (e.g., 50% to 150% of the target concentration) and demonstrating a linear relationship (R² > 0.999).
Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with known amounts of impurities and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.
Visualizing the Workflow and Troubleshooting
To streamline the analytical process, a clear workflow is essential. The following diagrams, created using Graphviz, illustrate the overall workflow and a decision tree for troubleshooting common GC-MS issues.
Caption: A typical workflow for GC-MS purity analysis.
Caption: A decision tree for troubleshooting common GC-MS issues.
Conclusion and Authoritative Recommendation
For the comprehensive purity validation of 2-Methylphenyl thiophene-3-carboxylate, a multi-faceted approach is recommended.
Primary Method (GC-MS): GC-MS should be the primary technique for routine purity testing and the identification of volatile and semi-volatile impurities. Its high resolution and definitive identification capabilities are indispensable.[1] The method must be fully validated according to ICH Q2(R1) guidelines to ensure its suitability.[19][20]
Orthogonal Method (HPLC): An HPLC method should be developed and validated to serve as an orthogonal technique. It is particularly crucial for identifying any non-volatile or thermally labile impurities that would be missed by GC-MS.[13]
Reference Standard Characterization (qNMR): qNMR should be used to assign the absolute purity of the primary reference standard for MPT. This well-characterized standard then serves as the benchmark for all chromatographic methods.[17][18]
By integrating these three powerful techniques, researchers and drug development professionals can build a complete, robust, and scientifically sound purity profile for 2-Methylphenyl thiophene-3-carboxylate, ensuring the quality and integrity of this critical chemical building block.
References
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
11 Minutes Easy Learning. (2025, May 13). What Is System Suitability Test (SST) In HPLC And GC Analysis. [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
USP. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]
USPBPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Pauli, G. F., et al. (2014, November 26). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. [Link]
Furman, J. W., et al. System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. [Link]
LCGC International. (2026, February 11). Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. [Link]
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
ResearchGate. (2025, August 7). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]
TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. [Link]
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. [Link]
MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]
Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link]
PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
ResearchGate. (2025, August 9). Synthesis and characterization of thermochromic thiophene copolymers containing pyrene groups. [Link]
PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
PMC. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. [Link]
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
SCION Instruments. Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. [Link]
PMC. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
2-Methylphenyl Thiophene-3-Carboxylate: Safe Disposal & Handling Guide
Executive Summary & Immediate Action Do not dispose of this compound down the drain. 2-Methylphenyl thiophene-3-carboxylate is a sulfur-bearing organic ester.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. 2-Methylphenyl thiophene-3-carboxylate is a sulfur-bearing organic ester. Improper disposal releases toxic sulfur oxides (
) upon incineration and poses aquatic toxicity risks.
RCRA Status: Likely D001 (Ignitable) if in solvent; treat as Hazardous Chemical Waste .
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) and aqueous waste streams.
Chemical Profile & Hazard Characterization
Understanding the physicochemical properties of the waste dictates the disposal route. This compound combines a lipophilic o-tolyl group with a thiophene ring.
Property
Data / Status
Disposal Implication
Chemical Structure
Thiophene ring + Ester + Toluene derivative
High organic content; suitable for high-BTU incineration.
Sulfur Content
Yes (Thiophene ring)
CRITICAL: Must be flagged for incinerators with scrubbers to capture .
Water Solubility
Low (Lipophilic)
Do not attempt aqueous neutralization. Segregate from aqueous waste.
Flammability
Combustible (Flash point likely >60°C, but treat as D001)
Store in flammables cabinet until pickup.
Reactivity
Stable; Incompatible with strong oxidizers
Ensure waste container is free of oxidizing agents to prevent exothermic reaction.
Expert Insight: While this specific ester is not explicitly P-listed or U-listed (unlike pure Thiophene, U244), it is standard industry practice to manage thiophene derivatives as hazardous waste due to their potential to generate toxic combustion byproducts and their aquatic toxicity profile.
Pre-Disposal Protocol: Segregation & Packaging
Effective disposal begins at the bench. You must segregate waste streams to prevent cross-contamination and regulatory rejection.
A. Liquid Waste (Mother Liquors/Solutions)
Solvent Compatibility: If the compound is dissolved in solvents (e.g., Ethyl Acetate, Hexanes, DCM), the solvent dictates the primary waste stream.
The "Halogen Rule":
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .
If dissolved in Non-Halogenated Solvents : Dispose in Non-Halogenated Waste .
Labeling: You must list "2-Methylphenyl thiophene-3-carboxylate" specifically on the tag. Do not just write "Organic Waste."
B. Solid Waste (Contaminated Consumables)[1]
Items: Silica gel, filter paper, gloves, paper towels.
Packaging: Double-bag in clear, 4-mil polyethylene bags or a dedicated solid waste drum.
Sharps: If needles/syringes are contaminated, they go into a rigid Red Sharps Container, not soft trash.
Step-by-Step Disposal Workflow
Follow this self-validating protocol to ensure compliance with EPA (RCRA) and local EHS regulations.
Step 1: Waste Characterization
Determine if your waste is Pure Substance (expired/unused reagent) or Process Waste (mixed with solvents/silica).
Why? Pure substance often requires a specific "Lab Pack" pickup, whereas process waste goes into bulk carboys.
Step 2: Container Selection
Liquids: Use an HDPE (High-Density Polyethylene) or Glass carboy. Ensure the cap is vented if there is any risk of off-gassing (unlikely for this stable ester, but good practice).
Solids: Wide-mouth HDPE jar or double-lined box.
Step 3: Transfer & Quenching
No specific chemical quenching (e.g., neutralization) is required for this ester as it is not violently reactive.
Caution: Ensure the receiving waste container does not contain concentrated Nitric Acid or Peroxides. Thiophenes can react vigorously with these oxidizers.
Step 4: Labeling (The "3-Point Check")
Before sealing the container, verify the label contains:
Full Chemical Name: No abbreviations/formulas.
Hazard Checkboxes: Mark "Toxic" and "Flammable/Combustible."
Step 5: Satellite Accumulation
Store the container in your lab's designated Satellite Accumulation Area (SAA).
Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.
Closed Container Rule: The cap must be tightly closed unless you are actively adding waste.
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of 2-Methylphenyl thiophene-3-carboxylate.
Figure 1: Decision matrix for segregating and packaging thiophene-ester waste streams.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
Evacuate: If the spill is large (>100mL) or in a confined space, evacuate the area.
PPE: Wear Nitrile gloves, lab coat, and safety goggles.
Containment: Use a vermiculite or clay-based absorbent .
Do not use paper towels for large puddles (increases surface area for evaporation).
Cleanup:
Surround the spill with absorbent dams.
Scoop absorbed material into a hazardous waste bag.
Clean the surface with soap and water (detergent helps solubilize the lipophilic ester).
Report: Notify your facility's Safety Officer immediately.
Regulatory & Compliance Context
EPA RCRA (40 CFR 261): While not explicitly listed, this waste is regulated under the "Cradle-to-Grave" liability system. The generator (you) is responsible for accurate characterization.
Sulfur Emissions: Incineration of this compound produces Sulfur Dioxide (
). By labeling it correctly, you ensure the waste management facility routes it to an incinerator equipped with wet scrubbers , preventing acid rain precursors.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Personal protective equipment for handling 2-Methylphenyl thiophene-3-carboxylate
Part 1: Core Directive & Risk Logic[1] The "Read-Across" Hazard Assessment As a specific Safety Data Sheet (SDS) for 2-Methylphenyl thiophene-3-carboxylate is often unavailable in public repositories, this guide utilizes...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Risk Logic[1]
The "Read-Across" Hazard Assessment
As a specific Safety Data Sheet (SDS) for 2-Methylphenyl thiophene-3-carboxylate is often unavailable in public repositories, this guide utilizes Structure-Activity Relationship (SAR) logic. This compound is an ester formed between Thiophene-3-carboxylic acid and 2-Methylphenol (o-Cresol) .
The Thiophene Moiety: Known for potential skin sensitization and respiratory irritation.[1]
The 2-Methylphenyl (o-Cresol) Moiety:CRITICAL RISK. Upon hydrolysis (contact with moisture/mucous membranes), this ester can release o-Cresol, a toxic and corrosive agent (Category 3 Acute Tox, Category 1B Skin Corr).
Operational Rule: Treat this compound with the safety protocols reserved for toxic phenols and sensitizing aromatics . Do not handle as a benign ester.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure routes common to lipophilic aromatic esters: transdermal absorption and inhalation of aerosols.
Protection Zone
Required Equipment
Technical Specification & Rationale
Ocular/Face
Chemical Splash Goggles
Standard: ANSI Z87.1+ / EN 166. Why: Safety glasses are insufficient. Vapors or dusts from thiophene derivatives can cause severe lacrimation and corneal irritation.
Dermal (Hand)
Double-Gloving Protocol
Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield). Why: Thiophene esters permeate thin latex rapidly. The "2-methylphenyl" group increases lipophilicity, enhancing skin absorption.
Respiratory
P100/N95 or Fume Hood
Primary: Work strictly inside a certified chemical fume hood. Secondary: If working outside a hood (e.g., balance maintenance), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 filters.
Body
Tyvek® Lab Coat + Apron
Material: Polyethylene-coated polypropylene (e.g., Tyvek). Why: Cotton absorbs aromatic esters, keeping the toxicant against the skin. An impervious chemical apron is mandatory for transfers >10g.
Part 3: Operational Handling Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop-Work" triggers if containment is breached.
Caption: Operational workflow for handling 2-Methylphenyl thiophene-3-carboxylate, highlighting critical risk points for spillage.
Atmosphere: Ensure the fume hood is operating at a face velocity of 80–100 fpm.
Inerting: Thiophene derivatives can be sensitive to oxidation. Flush the reaction vessel with Argon or Nitrogen prior to addition.
Tools: Use glass or stainless steel spatulas/syringes. Avoid plastics (polystyrene) which may be dissolved by the ester.
Step 2: Weighing & Transfer
Solids: If the compound is solid, use a static eliminator gun before weighing to prevent dispersal of fines. Weigh into a tared vial, never directly onto balance paper.
Liquids: If liquid, transfer via glass syringe with a Luer-lock tip. Do not pour.
The "Cresol" Precaution: Assume the vessel neck may have hydrolyzed residue (phenol-like). Wipe threads with a dry Kimwipe immediately after closing; dispose of the wipe as solid hazardous waste.
Step 3: Reaction Setup
Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid protic solvents (Methanol/Water) unless hydrolysis is intended.
Temperature: Do not heat above 50°C without a reflux condenser, as volatile thiophene byproducts may escape.
Part 4: Emergency Response & Disposal
Exposure Scenarios
Scenario
Immediate Action
Mechanistic Reason
Skin Contact
1. Blot (Do not rub).2. Wash with PEG-300/400 or Isopropanol. 3. Rinse with water for 15 min.
Water alone is ineffective for lipophilic esters. PEG solubilizes the phenol moiety (cresol) if hydrolysis has occurred.
Eye Contact
Flush for 15 mins. Lift eyelids. Consult ophthalmologist immediately.
Thiophene acids can cause irreversible corneal clouding.
Inhalation
Move to fresh air. If breathing is difficult, administer Oxygen (trained personnel only).
Respiratory sensitizers can trigger delayed asthmatic responses (2-4 hours post-exposure).
Waste Disposal Strategy
Do NOT dispose of down the drain. This compound is toxic to aquatic life (Category 2 Chronic Aquatic Toxicity logic).
Segregation: Collect in "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).
Labeling: Clearly mark tag with "Contains Thiophene & Phenol Esters - High Hazard."
Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber for Sulfur Oxides (SOx).
References
PubChem. 2-Methylthiophene-3-carboxylic acid (Parent Acid Data).[6] National Library of Medicine. Available at: [Link]